(S, R, S)-AHPC-PEG8-acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C42H66N4O14S |
|---|---|
Molecular Weight |
883.1 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C42H66N4O14S/c1-31-38(61-30-44-31)33-7-5-32(6-8-33)28-43-40(51)35-27-34(47)29-46(35)41(52)39(42(2,3)4)45-36(48)9-11-53-13-15-55-17-19-57-21-23-59-25-26-60-24-22-58-20-18-56-16-14-54-12-10-37(49)50/h5-8,30,34-35,39,47H,9-29H2,1-4H3,(H,43,51)(H,45,48)(H,49,50)/t34-,35+,39-/m1/s1 |
InChI Key |
MAFLHYFCKNXQSC-YIYQUBJESA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
(S,R,S)-AHPC-PEG8-acid: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation
For: Researchers, Scientists, and Drug Development Professionals
Abstract
(S,R,S)-AHPC-PEG8-acid is a heterobifunctional chemical tool integral to the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality. This molecule itself does not possess a direct pharmacological effect but serves as a critical linker, bridging a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase with a warhead that binds to a specific protein of interest (POI). This guide elucidates the mechanism through which (S,R,S)-AHPC-PEG8-acid facilitates the degradation of target proteins by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). We will delve into the formation of the crucial ternary complex, the subsequent ubiquitination cascade, and the experimental methodologies used to validate this process.
Introduction to (S,R,S)-AHPC-PEG8-acid and PROTAC Technology
(S,R,S)-AHPC-PEG8-acid is a synthetic molecule composed of three key functional units:
-
An (S,R,S)-AHPC (arylhydroxyproline-based) moiety: This component acts as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most widely utilized E3 ligases in PROTAC design.[1][2]
-
A PEG8 linker: An eight-unit polyethylene glycol chain that provides spacing and flexibility, influencing the stability and efficacy of the ternary complex formation. The PEG linker also enhances the solubility of the resulting PROTAC molecule.
-
A terminal carboxylic acid: This functional group serves as a conjugation point for a ligand designed to bind to a specific protein of interest (POI), thereby completing the PROTAC molecule.
PROTACs represent a paradigm shift in pharmacology. Unlike traditional inhibitors that block a protein's function, PROTACs catalytically induce the degradation of the target protein, effectively removing it from the cellular environment.[3] This event-driven mechanism can lead to a more profound and sustained biological effect at lower compound concentrations.[3]
The Core Mechanism of Action: The Ubiquitin-Proteasome System
The mechanism of action of a PROTAC synthesized using (S,R,S)-AHPC-PEG8-acid is centered on the hijacking of the cell's endogenous Ubiquitin-Proteasome System (UPS). The UPS is the primary pathway for the degradation of most intracellular proteins, playing a crucial role in protein homeostasis. This process involves two major steps: ubiquitination and proteasomal degradation.
Ternary Complex Formation
The cornerstone of PROTAC efficacy is the formation of a stable ternary complex, consisting of the target POI, the PROTAC molecule, and the E3 ubiquitin ligase (in this case, VHL).[4] The (S,R,S)-AHPC-PEG8-acid linker is instrumental in this process, with the AHPC moiety binding to VHL and the conjugated POI ligand binding to the target protein. The length and composition of the linker are critical for optimal ternary complex formation.[5]
Ubiquitination of the Target Protein
Once the ternary complex is formed, the VHL E3 ligase, in conjunction with an E1 activating enzyme and an E2 conjugating enzyme, facilitates the transfer of ubiquitin molecules to lysine residues on the surface of the POI.[6] The formation of a polyubiquitin chain serves as a recognition signal for the proteasome.
Proteasomal Degradation
The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a large multi-protein complex that unfolds and proteolytically cleaves the target protein into small peptides.[7] The PROTAC molecule is not degraded in this process and can subsequently induce the degradation of multiple POI molecules, acting in a catalytic manner.[8]
Signaling Pathway Diagram
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data for VHL-Based PROTACs
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table presents representative data for various VHL-based PROTACs targeting different proteins, illustrating the range of potencies achievable.
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | BRD4 | HeLa | 26 | >95 | --INVALID-LINK-- |
| ARV-110 | Androgen Receptor | VCaP | 1 | >95 | --INVALID-LINK-- |
| CEP1347-VHL-02 | MLK3 | MCF-7 | 50 | 77 | |
| CEP1347-VHL-02 | MLK3 | MDA-MB-468 | 300 | 63 | |
| NR-11c | p38α | MDA-MB-231 | ~100 | >80 |
Experimental Protocols
Validation of a PROTAC's mechanism of action requires a series of well-defined experiments. Below are detailed methodologies for key assays.
PROTAC Synthesis via Amide Coupling
This protocol describes a general procedure for conjugating a POI ligand containing a primary or secondary amine to (S,R,S)-AHPC-PEG8-acid.
-
Activation of the Carboxylic Acid:
-
Dissolve (S,R,S)-AHPC-PEG8-acid (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a coupling agent, for example, HATU (1.1 equivalents) or HBTU/HOBt (1.1 equivalents each).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3 equivalents).
-
Stir the reaction mixture at room temperature for 15-30 minutes to form the activated ester.
-
-
Coupling Reaction:
-
Dissolve the POI ligand (1 equivalent) in anhydrous DMF.
-
Add the solution of the POI ligand to the activated (S,R,S)-AHPC-PEG8-acid mixture.
-
Stir the reaction at room temperature for 2-24 hours, monitoring the reaction progress by LC-MS.
-
-
Purification:
-
Upon completion, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
-
Cellular Degradation Assay (Western Blot)
This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.
-
Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9][10]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control band intensity.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.
-
Ternary Complex Formation Assay (Co-Immunoprecipitation)
This protocol is used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex.[11]
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration known to induce degradation. It is often necessary to co-treat with a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40).
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate with protein A/G agarose or magnetic beads.
-
Incubate the pre-cleared lysate with an antibody against either the POI or the E3 ligase (or a tag if the proteins are overexpressed with one) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against the POI and the E3 ligase to detect their co-precipitation.
-
Binding Affinity Measurement (Isothermal Titration Calorimetry - ITC)
ITC is a powerful technique to measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).[1]
-
Sample Preparation:
-
Purify the POI and the VHL E3 ligase complex.
-
Dialyze both proteins and the PROTAC into the same buffer to minimize buffer mismatch effects.
-
-
ITC Experiment:
-
Load the protein (e.g., POI) into the sample cell of the calorimeter.
-
Load the PROTAC into the injection syringe at a concentration 10-20 times that of the protein.
-
Perform a series of injections of the PROTAC into the protein solution, measuring the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat change peaks and plot them against the molar ratio of the ligand to the protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, ΔH, and n.
-
To study ternary complex formation, one can titrate the PROTAC into a solution of one protein, and then titrate the second protein into the resulting complex.
-
Experimental Workflow Diagram
Caption: A typical workflow for the synthesis and validation of a PROTAC.
Conclusion
(S,R,S)-AHPC-PEG8-acid is a valuable chemical entity that enables the rational design and synthesis of VHL-based PROTACs. Its mechanism of action is indirect, facilitating the recruitment of the VHL E3 ligase to a target protein, thereby inducing its ubiquitination and subsequent proteasomal degradation. A thorough understanding of this mechanism, coupled with rigorous experimental validation, is paramount for the successful development of novel protein-degrading therapeutics. The protocols and data presented in this guide provide a comprehensive framework for researchers in the field of targeted protein degradation.
References
- 1. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Degradation and PROTACs [promega.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Selective Degradation of MLK3 by a Novel CEP1347-VHL-02 PROTAC Compound Limits the Oncogenic Potential of TNBC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
- 10. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
(S,R,S)-AHPC-PEG8-acid: A Technical Guide for Researchers in Targeted Protein Degradation
(S,R,S)-AHPC-PEG8-acid is a heterobifunctional linker widely employed in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to selectively eliminate disease-causing proteins. This technical guide provides an in-depth overview of its mechanism of action, applications in research, and detailed experimental protocols for its use.
Core Concepts and Mechanism of Action
(S,R,S)-AHPC-PEG8-acid serves as a crucial component in the construction of PROTACs, which function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). A PROTAC molecule synthesized using this linker will consist of three key parts:
-
A ligand for the target Protein of Interest (POI): This is a molecule that specifically binds to the protein intended for degradation.
-
A ligand for an E3 Ubiquitin Ligase: (S,R,S)-AHPC-PEG8-acid provides the (S,R,S)-AHPC (Arylhydroxyproline-based ligand) moiety, which is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1]
-
A linker: The PEG8 (8-unit polyethylene glycol) chain connects the POI ligand and the E3 ligase ligand, providing flexibility and enhancing the solubility of the PROTAC molecule.[1] The terminal carboxylic acid group on the linker allows for covalent conjugation to an amine-containing POI ligand.[1]
The PROTAC molecule, once assembled, acts as a bridge, bringing the target protein and the VHL E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively removing it from the cell.
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical properties of (S,R,S)-AHPC-PEG8-acid.
| Property | Value | Reference |
| Molecular Formula | C42H66N4O14S | [2] |
| Molecular Weight | 883.0 g/mol | [2] |
| Purity | ≥98% | [2] |
| Solubility | Water, DMSO, DMF, Acetonitrile, Methanol | [2] |
| Storage | -20°C | [2] |
| CAS Number | 2428400-60-4 | [2] |
Experimental Protocols
PROTAC Synthesis via Amide Coupling
This protocol describes a general method for conjugating (S,R,S)-AHPC-PEG8-acid to a POI ligand containing a primary or secondary amine.
Materials:
-
(S,R,S)-AHPC-PEG8-acid
-
POI ligand with an amine functional group
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar amide coupling reagent
-
Base: DIPEA (N,N-Diisopropylethylamine) or triethylamine
-
Anhydrous solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)
-
Reaction vessel and magnetic stirrer
-
Purification system: Preparative HPLC or flash chromatography
Procedure:
-
Dissolution: In a clean, dry reaction vessel, dissolve the POI ligand (1 equivalent) and (S,R,S)-AHPC-PEG8-acid (1.1 equivalents) in anhydrous DMF.
-
Activation: Add HATU (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Coupling: Add DIPEA (3 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Quenching and Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by preparative HPLC or flash chromatography to obtain the desired PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC product using LC-MS and NMR.
Western Blotting for Protein Degradation Analysis
This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
The synthesized PROTAC
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate the cells in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and then to the vehicle control to determine the percentage of protein degradation. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).
Mandatory Visualizations
Signaling Pathway: PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow: PROTAC Synthesis and Evaluation
Caption: Workflow for PROTAC synthesis and evaluation.
References
(S, R, S)-AHPC-PEG8-acid: A Core Component for Targeted Protein Degradation
(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)
Introduction to (S, R, S)-AHPC-PEG8-acid in Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable."[1] At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate target proteins.[2]
This compound is a key synthetic building block in the construction of PROTACs. It is a linker-ligand conjugate that incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a flexible polyethylene glycol (PEG) linker terminating in a carboxylic acid.[3][4] This strategic design provides the essential components for PROTAC synthesis, enabling the covalent attachment of a ligand for a protein of interest (POI), thereby creating a complete PROTAC molecule capable of inducing targeted protein degradation.
The AHPC ((S, R, S)-α-hydroxy-γ-aminobutyric acid-hypoxia-inducible factor 1α) portion of the molecule serves as the VHL E3 ligase ligand, effectively "hooking" into the cellular machinery responsible for tagging proteins for degradation.[3] The PEG8 linker provides several advantages, including enhanced aqueous solubility, improved pharmacokinetic properties, and optimal spatial orientation between the VHL E3 ligase and the target protein to facilitate the formation of a productive ternary complex.[5] The terminal carboxylic acid group offers a convenient chemical handle for conjugation to a POI ligand, typically via an amide bond formation.[3]
Mechanism of Action: The PROTAC-Induced Degradation Pathway
PROTACs synthesized using this compound operate through a catalytic mechanism that results in the ubiquitination and subsequent degradation of a target protein.
dot
Figure 1: Signaling pathway of PROTAC-mediated protein degradation.
The process begins with the PROTAC molecule simultaneously binding to the POI and the VHL E3 ligase, forming a ternary complex.[2] This proximity, orchestrated by the PROTAC, enables the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein into small peptides.[2] The PROTAC molecule is then released and can engage in another cycle of degradation, highlighting its catalytic nature.
Physicochemical and Pharmacokinetic Properties
The physicochemical properties of this compound and the resulting PROTACs are critical for their biological activity and drug-like characteristics.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C42H66N4O14S | [6] |
| Molecular Weight | 883.0 g/mol | [6] |
| Purity | ≥98% | [6] |
| Solubility | Soluble in Water, DMSO, DMF, Acetonitrile, Methanol | [6] |
| Storage | -20°C | [6] |
Impact on Pharmacokinetics of PROTACs
The inclusion of the PEG8 linker in this compound significantly influences the pharmacokinetic profile of the final PROTAC molecule.
-
Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the PROTAC, which is often a challenge for these large molecules.[5]
-
Cell Permeability: While PEGylation can sometimes reduce passive diffusion across cell membranes, the flexibility of the linker can facilitate the adoption of conformations that shield polar groups, thereby improving cell permeability.
-
Metabolic Stability: PEG linkers can influence the metabolic stability of PROTACs, potentially protecting them from enzymatic degradation and prolonging their half-life in vivo.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of PROTACs utilizing this compound.
PROTAC Synthesis via Amide Coupling
dot
Figure 2: Experimental workflow for PROTAC synthesis.
Materials:
-
This compound
-
POI ligand with a free amine group
-
Coupling reagents (e.g., HATU, HOBt)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
HPLC for purification
Procedure:
-
Dissolve this compound (1.0 eq) and the POI ligand (1.1 eq) in anhydrous DMF.
-
Add the coupling reagents, HATU (1.2 eq) and HOBt (1.2 eq), to the reaction mixture.
-
Add DIPEA (2.0 eq) to the mixture and stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by NMR and high-resolution mass spectrometry.
Western Blotting for Protein Degradation
Materials:
-
Cell line expressing the POI
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Materials:
-
Cell line expressing the POI
-
PROTAC
-
Co-IP lysis buffer
-
Antibody against the POI or VHL
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cells with the PROTAC or vehicle control for a specified time.
-
Lyse the cells with Co-IP lysis buffer and pre-clear the lysate with magnetic beads.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the POI, VHL, and other components of the E3 ligase complex.
Cell Viability Assay
Materials:
-
Cell line of interest
-
PROTAC
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
96-well plate
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Quantitative Data Presentation
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide representative data for VHL-based PROTACs with PEG linkers, illustrating the expected performance of molecules synthesized using this compound.
Table 1: Representative Degradation Data for a VHL-based PROTAC
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference (for similar compounds) |
| BRD4 | HeLa | 15 | >90 | [7] |
| HDAC6 | MM.1S | 50 | ~85 | |
| PRMT5 | MCF7 | 25 | >95 |
Table 2: Representative Cell Viability Data for a VHL-based PROTAC
| Cell Line | IC50 (nM) | Reference (for similar compounds) |
| HeLa | 30 | [7] |
| MM.1S | 75 | |
| MCF7 | 40 |
Conclusion
This compound is a versatile and powerful tool in the development of PROTACs for targeted protein degradation. Its well-defined structure, incorporating a potent VHL ligand and a flexible PEG8 linker, provides a solid foundation for the synthesis of effective protein degraders. The methodologies outlined in this guide offer a comprehensive framework for the synthesis, characterization, and biological evaluation of PROTACs derived from this essential building block. As the field of targeted protein degradation continues to expand, the strategic application of well-designed components like this compound will be crucial in advancing novel therapeutics into the clinic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (S,R. S)-AHPC-PEG8-COOH - CD Bioparticles [cd-bioparticles.net]
- 3. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | BroadPharm [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting reversible post-translational modifications with PROTACs: a focus on enzymes modifying protein lysine and arginine residues - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (S, R, S)-AHPC-PEG8-acid: Structure, Synthesis, and Application in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the PROTAC linker molecule, (S, R,S)-AHPC-PEG8-acid. It details its structure, physicochemical properties, a representative synthetic pathway, and its critical role in the development of Proteolysis Targeting Chimeras (PROTACs). This document includes detailed experimental protocols for the conjugation of this linker to a target protein ligand and provides visualizations of the PROTAC mechanism of action and experimental workflows to aid researchers in the field of targeted protein degradation.
Introduction to (S, R, S)-AHPC-PEG8-acid
This compound is a bifunctional molecule that serves as a crucial component in the construction of PROTACs. PROTACs are a novel therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.
This linker molecule is comprised of three key components:
-
A von Hippel-Lindau (VHL) E3 Ligase Ligand: The (S, R, S)-AHPC (arylhydroxyproline derivative) moiety is a high-affinity ligand for the VHL E3 ubiquitin ligase, one of the most commonly recruited E3 ligases in PROTAC design.[1]
-
A Polyethylene Glycol (PEG) Spacer: An eight-unit PEG linker (PEG8) enhances the aqueous solubility and provides the necessary flexibility and length to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
A Terminal Carboxylic Acid: This functional group serves as a reactive handle for the covalent attachment of a ligand that specifically binds to the target protein of interest, typically through the formation of a stable amide bond.
The strategic combination of these elements in this compound makes it a valuable tool for the development of potent and selective protein degraders.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and use in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C42H66N4O14S | [2] |
| Molecular Weight | 883.0 g/mol | [2] |
| CAS Number | 2428400-60-4 | [2] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥98% | [2] |
| Solubility | Soluble in DMSO, DMF, and water | [2] |
| Storage | Store at -20°C for long-term stability | [2] |
Synthesis of this compound
Representative Synthesis of the (S, R, S)-AHPC Core
The synthesis of the VHL ligand, often referred to as VH032, has been described in the literature. It typically involves a multi-step sequence starting from commercially available materials.
Representative Synthesis of the PEG8-acid Linker
Commercially available PEG8 linkers with a terminal carboxylic acid and a reactive group on the other end (e.g., an amine or an azide) can be utilized.
Conjugation of the (S, R, S)-AHPC Core and the PEG8-acid Linker
The final step involves the coupling of the synthesized (S, R, S)-AHPC core with the PEG8-acid linker. This is typically achieved through standard amide bond formation, for instance, by reacting an amine-functionalized AHPC derivative with the carboxylic acid of the PEG linker using coupling reagents such as HATU or EDC/NHS.
Characterization Data (Illustrative)
The following data are illustrative for this class of molecules and represent the expected analytical results for a successfully synthesized batch of this compound.
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the aromatic protons of the AHPC moiety, the characteristic broad signals of the PEG backbone, and signals for the aliphatic protons of the hydroxyproline and tert-butyl groups. |
| ¹³C NMR | Resonances for the carbonyl carbons of the amide and carboxylic acid groups, aromatic carbons, the PEG backbone, and aliphatic carbons. |
| LC-MS | A single major peak in the liquid chromatography trace with a mass-to-charge ratio corresponding to the molecular weight of the compound. |
| HPLC | A purity of ≥98% is typically expected. |
The PROTAC Mechanism of Action
This compound is a critical building block for PROTACs that function by inducing the degradation of a target protein. The general mechanism is illustrated in the signaling pathway diagram below.
Caption: PROTAC Mechanism of Action.
Experimental Protocols
General Workflow for PROTAC Synthesis using this compound
The following diagram outlines a typical workflow for the synthesis of a PROTAC using this compound and a target protein ligand containing a primary amine.
Caption: PROTAC Synthesis Workflow.
Detailed Protocol for Amide Coupling using EDC/NHS
This protocol describes the conjugation of this compound to a target protein ligand containing a primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
This compound
-
Target protein ligand with a primary amine
-
EDC hydrochloride
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
High-performance liquid chromatography (HPLC) system for purification
-
Mass spectrometer and NMR spectrometer for characterization
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1 equivalent) in the reaction buffer.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid group.
-
-
Coupling Reaction:
-
In a separate vial, dissolve the amine-containing target protein ligand (1 equivalent) in the coupling buffer.
-
Add the activated this compound solution to the target protein ligand solution.
-
Adjust the pH of the reaction mixture to 7.2-8.0 if necessary.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add a quenching solution to the reaction mixture to deactivate any unreacted NHS esters.
-
-
Purification:
-
Purify the resulting PROTAC molecule using preparative reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
-
Conclusion
This compound is a versatile and valuable tool in the rapidly advancing field of targeted protein degradation. Its well-defined structure, which includes a potent VHL ligand and a flexible PEG linker with a reactive handle, facilitates the rational design and synthesis of PROTACs against a wide range of therapeutic targets. This technical guide provides researchers with the fundamental knowledge and practical protocols necessary for the effective utilization of this important chemical probe in their drug discovery efforts.
References
(S, R, S)-AHPC-PEG8-acid: A Comprehensive Technical Guide
This technical guide provides an in-depth overview of the physicochemical properties of (S, R, S)-AHPC-PEG8-acid, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.
Introduction
This compound is a synthetic, bifunctional molecule that serves as a linker in the construction of PROTACs. It incorporates a von Hippel-Lindau (VHL) E3 ligase ligand (AHPC) and a hydrophilic polyethylene glycol (PEG8) spacer, terminating in a carboxylic acid group.[1][2][3] This design allows for the covalent attachment of a target protein-binding ligand, thereby creating a complete PROTAC molecule. The PEG8 linker enhances the aqueous solubility and provides the necessary flexibility for the formation of a productive ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[1][2][3]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is compiled from various suppliers and represents typical values.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₂H₆₆N₄O₁₄S | [1][4] |
| Molecular Weight | 883.0 g/mol | [1][4] |
| CAS Number | 2428400-60-4 | [1][4] |
| Appearance | Solid | [5] |
| Purity | ≥98% | [1][5][6] |
| Solubility | Soluble in Water, DMSO, DMF, Acetonitrile, and Methanol. | [1][5] |
| Storage Conditions | -20°C | [1][5][6] |
Experimental Protocols
The following sections detail representative experimental protocols for the characterization of this compound. These are generalized methods and may require optimization for specific laboratory conditions and instrumentation.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by separating it from any impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade.
-
This compound sample.
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute the stock solution with the mobile phase to a working concentration of around 0.1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA (or TFA) in Water.
-
Mobile Phase B: 0.1% FA (or TFA) in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Detection Wavelength: 214 nm and 254 nm.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B (linear gradient)
-
31-35 min: 10% B (re-equilibration)
-
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
This compound sample.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of the chosen deuterated solvent in an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in the assignment of protons and carbons.
-
-
Data Analysis: Analyze the chemical shifts, integration values, and coupling patterns in the NMR spectra. Compare the obtained data with the expected chemical structure of this compound to confirm its identity. The characteristic peaks for the AHPC moiety, the PEG linker, and the terminal acid should be identifiable.
Aqueous Solubility Assessment
Objective: To determine the approximate solubility of this compound in an aqueous buffer.
Methodology: A common method for early-stage drug discovery is the kinetic solubility assay.
Instrumentation:
-
96-well microplate reader with a turbidimetric or nephelometric detection mode.
-
Automated liquid handler (optional).
Reagents:
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Dimethyl sulfoxide (DMSO).
-
This compound sample.
Procedure:
-
Sample Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Aqueous Buffer: Add a small volume of each DMSO dilution to a larger volume of PBS in another 96-well plate. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation and Measurement: Incubate the plate for a set period (e.g., 2 hours) at room temperature with gentle shaking. Measure the turbidity or light scattering of each well using the microplate reader.
-
Data Analysis: The solubility limit is determined as the highest concentration that does not show a significant increase in turbidity compared to the buffer control.
Stability Assessment
Objective: To evaluate the stability of this compound under defined storage conditions.
Methodology: A short-term stability study in a relevant solvent.
Instrumentation:
-
HPLC system as described in section 3.1.
-
Incubators or environmental chambers.
Reagents:
-
Solvent of interest (e.g., PBS, pH 7.4, or DMSO).
-
This compound sample.
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration.
-
Storage: Aliquot the solution into several vials and store them under different conditions (e.g., -20°C, 4°C, and room temperature).
-
Time-Point Analysis: At specified time points (e.g., 0, 24, 48, and 72 hours), remove an aliquot from each storage condition.
-
HPLC Analysis: Analyze the samples by HPLC using the method described in section 3.1.
-
Data Analysis: Compare the purity of the stored samples to the initial (time 0) sample. A significant decrease in the main peak area or the appearance of new degradation peaks indicates instability under those conditions.
Mandatory Visualizations
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC molecule, which is the intended application for this compound.
Experimental Workflow for Purity Analysis
The diagram below outlines a typical experimental workflow for determining the purity of this compound using HPLC.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: (S, R, S)-AHPC-PEG8-acid for Inducing Protein Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, moving beyond traditional inhibition to induce the targeted degradation of specific proteins. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. The choice of the E3 ligase ligand and the linker connecting it to the target protein ligand is critical for the efficacy and selectivity of a PROTAC.
This technical guide focuses on (S, R, S)-AHPC-PEG8-acid , a widely utilized building block in PROTAC synthesis. It incorporates a potent von Hippel-Lindau (VHL) E3 ligase ligand, (S, R, S)-AHPC, connected to a terminal carboxylic acid via an 8-unit polyethylene glycol (PEG) linker. The PEG8 linker enhances aqueous solubility and provides the necessary flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex. The terminal carboxylic acid serves as a versatile chemical handle for conjugation to a ligand that binds the protein of interest.
Core Concepts and Mechanism of Action
The fundamental principle behind a PROTAC utilizing this compound is the hijacking of the cellular ubiquitin-proteasome system. The process can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (via its specific ligand) and the VHL E3 ligase (via the (S, R, S)-AHPC moiety). This brings the target protein into close proximity with the E3 ligase, forming a ternary complex.
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. This results in the formation of a polyubiquitin chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, a cellular machinery responsible for degrading ubiquitinated proteins. The proteasome unfolds and proteolytically cleaves the target protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can catalytically induce the degradation of additional target protein molecules.
The signaling pathway for this process is visualized below:
Caption: PROTAC-mediated protein degradation pathway.
Data Presentation
While specific quantitative data for a PROTAC utilizing the this compound linker is not publicly available in a consolidated format, the following table illustrates the typical parameters used to characterize the efficacy of such a molecule. Researchers would generate this data for their specific PROTAC-target combination.
| Parameter | Description | Typical Range |
| DC50 | The concentration of the PROTAC required to induce 50% degradation of the target protein. | Sub-nanomolar to micromolar |
| Dmax | The maximum percentage of target protein degradation achieved. | >80% |
| t1/2 of Degradation | The time required to degrade 50% of the target protein at a given PROTAC concentration. | Minutes to hours |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize a PROTAC synthesized using this compound.
Synthesis and Conjugation of the PROTAC
The synthesis of the final PROTAC involves the conjugation of this compound to a ligand for the target protein of interest. A common method is amide bond formation.
Materials:
-
This compound
-
Target protein ligand with a free amine group
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
HPLC for purification
-
Mass spectrometer for characterization
Protocol:
-
Dissolve the target protein ligand (1 equivalent) in anhydrous DMF.
-
Add this compound (1.1 equivalents), HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC.
-
Confirm the identity and purity of the final PROTAC by high-resolution mass spectrometry and NMR.
Western Blotting for Protein Degradation
This is the most common method to visualize and quantify the degradation of the target protein.
Caption: Western blotting experimental workflow.
Protocol:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC or DMSO (vehicle control) for the desired time (e.g., 2, 4, 8, 16, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software to determine DC50 and Dmax values.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Protocol:
-
Plate cells and treat with the PROTAC at its DC90 concentration, a proteasome inhibitor (e.g., MG132), or both for a shorter time course (e.g., 1-4 hours).
-
Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.
-
Dilute the lysates to reduce the SDS concentration and perform immunoprecipitation for the target protein using a specific antibody.
-
Wash the immunoprecipitates extensively.
-
Elute the captured proteins and analyze them by Western blotting using an antibody that recognizes ubiquitin. An increase in the ubiquitinated target protein band in the presence of the PROTAC and proteasome inhibitor confirms the mechanism of action.
Ternary Complex Formation Assay (NanoBRET™)
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful live-cell method to quantify the formation of the ternary complex.
Caption: Principle of the NanoBRET™ assay.
Protocol:
-
Co-express the target protein fused to NanoLuc® luciferase and VHL fused to HaloTag® in cells.
-
Label the HaloTag®-VHL with a fluorescent HaloTag® ligand.
-
Treat the cells with the PROTAC at various concentrations.
-
Add the NanoLuc® substrate.
-
Measure the luminescence at two wavelengths (donor and acceptor emission).
-
Calculate the BRET ratio, which is proportional to the amount of ternary complex formed.
Conclusion
This compound is a valuable and versatile chemical tool for the development of VHL-based PROTACs. Its favorable physicochemical properties and straightforward conjugation chemistry make it an attractive choice for researchers in the field of targeted protein degradation. By following the detailed experimental protocols outlined in this guide, scientists can effectively synthesize and characterize novel PROTACs to advance their drug discovery programs. The systematic evaluation of protein degradation, mechanism of action, and ternary complex formation will provide the critical data needed to optimize PROTAC design and identify promising candidates for further development.
The Rise of AHPC-Based PROTACs: A Technical Guide to Linker Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has witnessed a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a novel therapeutic modality by hijacking the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. At the heart of this technology lies the intricate interplay between a target protein binder (warhead), an E3 ubiquitin ligase ligand, and the connecting linker. Among the various E3 ligase recruiters, those based on the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold, which binds to the von Hippel-Lindau (VHL) E3 ligase, have gained significant traction. This technical guide provides an in-depth exploration of the discovery and development of AHPC-based PROTAC linkers, offering a comprehensive resource for researchers in drug discovery.
The Central Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is far from being a passive spacer. Its composition, length, and attachment points are critical determinants of the PROTAC's overall performance, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase). The most commonly employed linker motifs in PROTAC design include polyethylene glycol (PEG) and alkyl chains of varying lengths.[1] The inclusion of PEG moieties can enhance the aqueous solubility of the PROTAC molecule.[1]
The development of potent PROTACs often involves the empirical optimization of linkers, which can necessitate the synthesis of extensive compound libraries.[2] Key physicochemical properties of linkers, such as molecular weight, lipophilicity (AlogP), number of rotatable bonds, and the count of hydrogen bond acceptors and donors, are crucial parameters that are often analyzed and optimized during the development process.
Quantitative Analysis of AHPC-Based PROTAC Performance
The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key parameters used in this assessment are the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax). The following tables summarize quantitative data for a selection of VHL-recruiting PROTACs, illustrating the impact of linker modifications and target proteins on degradation potency.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Linker Type | Reference |
| LC-2 | KRAS G12C | NCI-H2030 | 250 - 760 | >90 | PEG-based | [2] |
| UNC9036 | STING | Caki-1 | 227 | >80 | Not Specified | [3] |
| Pal-pom | CDK4/6 | TNBC cells | 20 - 50 | Not Specified | Alkyl chain | [4] |
| A PROTAC targeting ERRα | ERRα | TNBC and Her2+ BC cells | 77 | Not Specified | PEG-based | [5] |
| A PROTAC targeting p38α | p38α | Mammalian cell lines | Nanomolar range | Not Specified | Not Specified | [6] |
Experimental Protocols for AHPC-Based PROTAC Development
The development of a novel AHPC-based PROTAC involves a multi-step process encompassing chemical synthesis and rigorous biological evaluation. Below are representative protocols for key stages of this workflow.
Synthesis of an AHPC-PEG-Acid Linker
This protocol describes a general method for the synthesis of an AHPC-linker conjugate with a terminal carboxylic acid, which can then be coupled to a warhead containing a suitable amine functionality.
Materials:
-
(S,R,S)-AHPC hydrochloride
-
PEG linker with a terminal amine and a protected carboxylic acid (e.g., Boc-protected)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Deprotection agent (e.g., TFA)
Procedure:
-
Coupling of AHPC to the PEG linker:
-
Dissolve (S,R,S)-AHPC hydrochloride and the Boc-protected PEG-amine linker in DMF.
-
Add HATU, HOBt, and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction and purify the product by flash column chromatography.
-
-
Deprotection of the carboxylic acid:
-
Dissolve the purified AHPC-PEG-Boc product in a solution of TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to yield the final AHPC-PEG-acid linker.
-
Confirm the product identity and purity by NMR and LC-MS.
-
Western Blot Analysis of PROTAC-Mediated Protein Degradation
Western blotting is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.[1]
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
-
Data Analysis: Acquire the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[7]
Visualizing the Logic: Workflows and Signaling Pathways
Graphviz diagrams provide a clear visual representation of the complex processes involved in AHPC-based PROTAC development and their mechanism of action.
Future Perspectives
The discovery and development of AHPC-based PROTAC linkers is a rapidly evolving field. Future research will likely focus on the design of novel linker chemistries that impart improved physicochemical properties and allow for more precise control over the ternary complex geometry. The use of computational modeling and machine learning is also expected to play an increasingly important role in the rational design of PROTACs, helping to predict the optimal linker for a given target and E3 ligase pair. As our understanding of the intricate structure-activity relationships of PROTACs deepens, the development of highly potent and selective degraders for a wide range of "undruggable" targets is becoming an increasingly achievable goal.
References
- 1. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chu-lab.org [chu-lab.org]
- 3. Development of VHL-recruiting STING PROTACs that suppress innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis-targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. PROTAC-DB 3.0: an updated database of PROTACs with extended pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Targeting "Undruggable" Proteins: A Technical Guide to (S, R, S)-AHPC-PEG8-acid in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of drug discovery is continually evolving, with significant interest in targeting proteins previously deemed "undruggable" due to the absence of suitable active sites for traditional inhibitor binding. Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary modality to address this challenge. This technical guide provides an in-depth overview of the core principles and practical applications of (S, R, S)-AHPC-PEG8-acid, a key building block in the synthesis of von Hippel-Lindau (VHL) E3 ligase-recruiting PROTACs. We will delve into the mechanism of action, experimental protocols for characterization, and the signaling pathways that can be modulated by this technology, with a focus on the well-characterized "undruggable" target, Bromodomain-containing protein 4 (BRD4), as a representative example.
Introduction to PROTAC Technology and this compound
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively degrade target proteins.[1] A PROTAC consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two.[2] This tripartite assembly forms a ternary complex, bringing the target protein in close proximity to the E3 ligase, leading to the ubiquitination of the target and its subsequent degradation by the proteasome.[3]
This compound is a synthetic PROTAC linker that incorporates a VHL E3 ligase ligand with a polyethylene glycol (PEG) linker.[2] The (S, R, S)-AHPC moiety serves as the VHL ligand, one of the most widely utilized E3 ligase recruiters in PROTAC design.[2] The 8-unit PEG linker provides flexibility and enhances the aqueous solubility of the resulting PROTAC molecule.[2] The terminal carboxylic acid group allows for straightforward amide bond formation with an amine-functionalized warhead, facilitating the modular synthesis of PROTAC libraries.[4]
Mechanism of Action: The PROTAC Catalytic Cycle
The PROTAC-mediated degradation of a target protein is a catalytic process, allowing a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Data Presentation: A Representative Case Study - BRD4 Degradation
| Parameter | Description | Representative Value (MZ1) | Reference |
| Binary Binding Affinity (SPR/ITC) | |||
| KD (PROTAC to BRD4BD2) | Binding affinity of the PROTAC to the second bromodomain of BRD4. | 4 nM (ITC) | [5] |
| KD (PROTAC to VHL) | Binding affinity of the PROTAC to the VHL E3 ligase complex. | 66 nM (ITC) | [5] |
| Ternary Complex Formation | |||
| Cooperativity (α) | A measure of the synergistic binding in the ternary complex. α > 1 indicates positive cooperativity. | 15 (ITC) | [6] |
| Cellular Degradation | |||
| DC50 | The concentration of PROTAC required to degrade 50% of the target protein. | ~1 nM (QCA570, another BRD4 degrader) | [7] |
| Dmax | The maximum percentage of target protein degradation achieved. | >90% | [8] |
Experimental Protocols
PROTAC Synthesis
The synthesis of a PROTAC using this compound typically involves a standard amide coupling reaction between the carboxylic acid of the linker and an amine group on the target protein ligand (warhead).
Protocol:
-
Dissolve the amine-functionalized warhead (1 equivalent) and this compound (1.1 equivalents) in a suitable solvent such as dimethylformamide (DMF).
-
Add a coupling agent, for example, HATU (1.2 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, purify the crude product using reverse-phase high-performance liquid chromatography (HPLC) to obtain the final PROTAC.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR is a powerful technique to measure the binding kinetics and affinity of the PROTAC to its target protein and E3 ligase, as well as the formation of the ternary complex.[5][6]
Protocol:
-
Immobilize the VHL E3 ligase complex on an SPR sensor chip.
-
Inject a solution containing the PROTAC at various concentrations to measure the binary binding affinity.
-
To assess ternary complex formation, inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the target protein (e.g., BRD4) over the VHL-immobilized surface.
-
Analyze the sensorgrams to determine the kinetic parameters (kon, koff) and the dissociation constant (KD) for both binary and ternary interactions.
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC can induce the ubiquitination of the target protein in a reconstituted system.[9]
Protocol:
-
Combine purified E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, and the VHL E3 ligase complex in a reaction buffer.
-
Add the purified target protein (e.g., BRD4) and the PROTAC at various concentrations.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction and analyze the samples by Western blot using an antibody specific for the target protein to detect higher molecular weight bands corresponding to polyubiquitinated protein.
Cellular Protein Degradation Assay (Western Blot)
Western blotting is a standard method to quantify the reduction in target protein levels in cells treated with a PROTAC.[7]
Protocol:
-
Plate cells (e.g., a human cancer cell line expressing BRD4) and allow them to adhere overnight.
-
Treat the cells with the PROTAC at a range of concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the total protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.
Signaling Pathways Targeted by BRD4 Degradation
BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that acts as an epigenetic reader, binding to acetylated histones and regulating the transcription of key oncogenes like c-MYC.[3] By degrading BRD4, a PROTAC can effectively downregulate these critical cancer-driving pathways.
Conclusion
This compound represents a valuable tool for the development of VHL-recruiting PROTACs aimed at degrading "undruggable" proteins. Its modular nature allows for the rapid synthesis of PROTAC libraries to systematically optimize target degradation. The experimental workflows and principles outlined in this guide, using BRD4 as a representative target, provide a framework for researchers to design, synthesize, and characterize novel PROTACs for a wide range of challenging disease targets. As our understanding of the intricacies of ternary complex formation and cellular uptake of PROTACs deepens, the strategic use of well-designed linkers like this compound will be paramount in advancing this transformative therapeutic modality from the laboratory to the clinic.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 7. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
- 9. scispace.com [scispace.com]
Methodological & Application
Application Note: Designing a PROTAC using (S, R, S)-AHPC-PEG8-acid
Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.
Purpose: This document provides a detailed guide for the rational design, synthesis, and evaluation of a Proteolysis-Targeting Chimera (PROTAC) utilizing the VHL E3 ligase ligand building block, (S, R, S)-AHPC-PEG8-acid.
Introduction to PROTAC Technology
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for selectively eliminating disease-causing proteins.[1][2][3] Unlike traditional inhibitors that block a protein's function, PROTACs hijack the cell's natural ubiquitin-proteasome system (UPS) to induce the degradation of a specific target protein.[1][4]
A PROTAC molecule consists of three key components:
-
A ligand that binds to the target Protein of Interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
This tripartite structure brings the POI into close proximity with the E3 ligase, facilitating the transfer of ubiquitin to the target protein. This polyubiquitination marks the POI for recognition and degradation by the 26S proteasome, after which the PROTAC can dissociate and act catalytically to degrade another target protein.[2][3][4] This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.[3]
The Role of this compound
This compound is a ready-to-use chemical building block for PROTAC synthesis. It combines two of the three essential components:
-
(S, R, S)-AHPC: An optimized, high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6][7][8] VHL is a widely expressed and commonly used E3 ligase in PROTAC development.[9][10]
-
PEG8 Linker: An 8-unit polyethylene glycol (PEG) linker. PEG linkers are hydrophilic, which can improve the solubility and permeability of the final PROTAC molecule.[6][11] The length and flexibility of the PEG8 chain help to span the distance between the VHL and the target protein, enabling the formation of a stable and productive ternary complex.[6][9]
-
Carboxylic Acid (-acid): A terminal carboxylic acid group that serves as a reactive handle for conjugation to the POI ligand.[6][11][12] This group is typically reacted with an amine group on the POI ligand to form a stable amide bond.[6]
Workflow for PROTAC Design and Evaluation
The process of developing a novel PROTAC can be broken down into a systematic workflow, from initial design to final validation.
Caption: Workflow for PROTAC Design, Synthesis, and Evaluation.
Detailed Protocols and Methodologies
Step 1 & 2: Target and Ligand Selection
-
Identify the Protein of Interest (POI): Select a target protein implicated in a disease pathway. The ideal target does not need to have an active site that can be inhibited, as PROTACs can bind to any suitable surface pocket. This expands the "druggable" proteome.[4]
-
Select a POI Ligand: Identify a known ligand for your POI with a moderate to high binding affinity. Crucially, the ligand must have a suitable, solvent-exposed chemical handle (e.g., a primary or secondary amine) that can be used for linker conjugation without disrupting its binding to the POI. Public databases like ChEMBL and BindingDB can be valuable resources.
Example POI: Bromodomain-containing protein 4 (BRD4) BRD4 is an epigenetic reader protein and a well-validated cancer target.[13][14][15] Small molecule inhibitors like JQ1 bind to its bromodomains. A derivative of JQ1 containing an available amine group can be used for conjugation.
Step 3: PROTAC Synthesis Protocol (Amide Coupling)
This protocol describes the conjugation of a POI ligand containing an amine to this compound.
Materials:
-
This compound
-
POI-ligand-amine
-
Amide coupling reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HBTU/HOBt
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (Dimethylformamide)
-
Reaction vessel, magnetic stirrer, nitrogen or argon atmosphere
-
Purification: HPLC (High-Performance Liquid Chromatography)
Protocol:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the POI-ligand-amine (1.0 eq), dissolved in a minimal amount of anhydrous DMF, to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress using LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the crude product using reverse-phase preparative HPLC to obtain the final PROTAC molecule.
-
Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Step 4: Biochemical Evaluation
A. Target & E3 Ligase Binding Assays It is essential to confirm that the final PROTAC retains affinity for both the POI and the VHL E3 ligase.
-
Method: Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR).
-
Protocol (FP Example):
-
Use a fluorescently labeled tracer that binds to the POI (or VHL).
-
In a microplate, add a fixed concentration of the target protein and the fluorescent tracer.
-
Titrate increasing concentrations of the synthesized PROTAC.
-
Measure the change in fluorescence polarization. A decrease in polarization indicates that the PROTAC is displacing the tracer, allowing for the calculation of a binding affinity (Kd or IC50).
-
B. Ternary Complex Formation Assay The efficacy of a PROTAC is highly dependent on its ability to form a stable ternary complex (POI-PROTAC-VHL).[13][16]
-
Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Protocol:
-
Label the POI and VHL proteins with a matched TR-FRET donor (e.g., Terbium-cryptate) and acceptor (e.g., d2) pair, typically via tagged antibodies (e.g., anti-His-Tb and anti-GST-d2).
-
In a microplate, add the labeled POI and VHL proteins.
-
Add increasing concentrations of the PROTAC.
-
After incubation, measure the TR-FRET signal. An increase in the signal indicates the proximity of the donor and acceptor, confirming the formation of the ternary complex.
-
Step 5: Cellular Evaluation
A. Target Protein Degradation Assay The primary cellular endpoint is the measurement of POI degradation.
-
Method: Western Blot or In-Cell Western.
-
Protocol (Western Blot):
-
Culture a relevant cell line (e.g., a cancer cell line expressing high levels of BRD4).
-
Treat cells with increasing concentrations of the PROTAC for a set time course (e.g., 2, 4, 8, 16, 24 hours).
-
Lyse the cells and quantify total protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate via SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the POI (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-Actin).
-
Incubate with a secondary antibody conjugated to HRP and visualize using a chemiluminescent substrate.
-
Quantify band density to determine the extent of protein degradation. From this data, calculate the DC50 (concentration at which 50% degradation occurs) and Dmax (maximum percentage of degradation).
-
B. Cell Viability Assay To determine if target degradation leads to a functional cellular outcome (e.g., anti-proliferative effects).
-
Method: CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.
-
Protocol (CellTiter-Glo®):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for 48-72 hours.
-
Add CellTiter-Glo® reagent to each well, which measures ATP levels as an indicator of cell viability.
-
Measure luminescence using a plate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition).
-
Step 6: Selectivity Profiling
-
Method: Mass Spectrometry-based Proteomics (e.g., TMT or SILAC).[17]
-
Purpose: To assess the selectivity of the PROTAC. This experiment provides a global, unbiased view of protein level changes across the entire proteome following PROTAC treatment, confirming that only the intended target is degraded.[17]
Data Presentation: Example Data for a BRD4 Degrader
The following tables summarize representative quantitative data for a hypothetical BRD4-targeting PROTAC synthesized using this compound.
Table 1: Biochemical Activity
| Assay Type | Analyte | Result (nM) |
|---|---|---|
| Binding Affinity (FP) | Binding to BRD4 (BD1) | IC50 = 85 |
| Binding Affinity (FP) | Binding to VHL Complex | IC50 = 210 |
| Ternary Complex (TR-FRET) | BRD4-PROTAC-VHL | EC50 = 150 |
Table 2: Cellular Activity (MCF-7 Cells)
| Assay Type | Parameter | Result (nM) |
|---|---|---|
| Protein Degradation (24h) | DC50 (BRD4) | 25 |
| Protein Degradation (24h) | Dmax (BRD4) | >95% |
| Cell Viability (72h) | GI50 | 45 |
Visualizing the Mechanism and Pathways
PROTAC Mechanism of Action
This diagram illustrates the catalytic cycle of a PROTAC molecule.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Example Signaling Pathway: BRD4 Degradation
Degrading BRD4 has downstream consequences on gene transcription, particularly affecting oncogenes like MYC and pathways involved in cell proliferation and survival.
Caption: Effect of BRD4 degradation on downstream signaling.
Conclusion
This compound is a versatile and powerful building block for the development of VHL-based PROTACs. Its pre-optimized VHL ligand and integrated PEG linker streamline the synthesis process, allowing researchers to focus on the selection and attachment of a suitable ligand for their protein of interest. By following a systematic workflow of synthesis, biochemical characterization, and cellular evaluation, researchers can efficiently design and validate novel protein degraders for therapeutic and research applications.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. (S,R. S)-AHPC-PEG8-COOH - CD Bioparticles [cd-bioparticles.net]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. musechem.com [musechem.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | BroadPharm [broadpharm.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 14. BRD4 regulates breast cancer dissemination through Jagged1/Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genome-wide transcriptional analysis of BRD4-regulated genes and pathways in human glioma U251 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 17. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols for (S, R, S)-AHPC-PEG8-acid in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S, R, S)-AHPC-PEG8-acid is a critical chemical tool in the rapidly advancing field of targeted protein degradation for cancer research. It is a bifunctional molecule, commonly known as a PROTAC (Proteolysis Targeting Chimera) linker, which facilitates the degradation of specific target proteins implicated in cancer pathogenesis. This molecule itself is not a therapeutic agent but an essential building block for creating highly specific PROTACs.
Structurally, this compound consists of three key components:
-
A von Hippel-Lindau (VHL) E3 ligase ligand (AHPC): This portion of the molecule is designed to recruit the VHL E3 ubiquitin ligase, a key enzyme in the ubiquitin-proteasome system.
-
A PEG8 linker: An eight-unit polyethylene glycol chain that provides spacing and improves the aqueous solubility of the final PROTAC molecule.[1][2][3] The flexibility of the PEG linker is crucial for enabling the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
A terminal carboxylic acid: This functional group serves as a reactive handle for conjugation with a ligand that specifically binds to a protein of interest (POI) targeted for degradation.[1][2]
These application notes provide an overview of the role of this compound in cancer research, along with generalized protocols for its use in the synthesis and evaluation of novel PROTACs.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs synthesized using this compound leverage the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate cancer-driving proteins. The general mechanism is as follows:
-
Ternary Complex Formation: The PROTAC molecule, due to its bifunctional nature, simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase (in this case, VHL). This brings the POI and the E3 ligase into close proximity, forming a ternary complex.
-
Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the POI. This results in the formation of a polyubiquitin chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the target protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can participate in further rounds of degradation.
This process offers a powerful alternative to traditional inhibitor-based therapies, as it can eliminate the entire protein, including its non-enzymatic functions and potential scaffolding roles.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C42H66N4O14S | [3] |
| Molecular Weight | 883.0 g/mol | [2][3] |
| Purity | ≥98% | [2][3] |
| Solubility | Water, DMSO, DMF, Acetonitrile, Methanol | [2][3] |
| Storage | -20°C | [2][3] |
| Appearance | Solid | N/A |
| CAS Number | 2428400-60-4 | [3] |
Experimental Protocols
The following are generalized protocols for the synthesis and in vitro evaluation of a PROTAC using this compound. These should be adapted based on the specific protein of interest and the chosen ligand.
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes the conjugation of this compound to a hypothetical amine-containing ligand for a protein of interest (POI-ligand-NH2).
Materials:
-
This compound
-
POI-ligand-NH2
-
N,N-Dimethylformamide (DMF)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or similar peptide coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometry (MS) for characterization
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) and the POI-ligand-NH2 (1.1 eq) in anhydrous DMF.
-
Activation: To the solution from step 1, add HBTU (1.2 eq) and DIPEA (2.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
References
Application Notes and Protocols for In Vitro Protein Degradation Assays with (S, R, S)-AHPC-PEG8-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S, R, S)-AHPC-PEG8-acid is a synthetic linker incorporating a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This linker is a key component in the construction of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to induce the degradation of specific target proteins. The (S, R, S)-AHPC moiety binds to VHL, while the terminal carboxylic acid allows for the covalent attachment of a ligand that binds to the protein of interest (POI). The PEG8 spacer provides a flexible linkage of appropriate length to facilitate the formation of a productive ternary complex between the POI, the PROTAC, and the VHL E3 ligase complex, ultimately leading to the ubiquitination and subsequent proteasomal degradation of the POI.
These application notes provide a comprehensive overview and detailed protocols for utilizing PROTACs constructed with this compound in a variety of in vitro protein degradation assays.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The mechanism of action for a PROTAC involves hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The PROTAC acts as a molecular bridge, bringing the target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. A polyubiquitin chain serves as a recognition signal for the 26S proteasome, which then degrades the tagged protein.
Caption: PROTAC Mechanism of Action.
Experimental Workflows
A typical workflow for evaluating a novel PROTAC involves a series of in vitro assays to confirm its mechanism of action and quantify its efficacy. This generally includes confirming ternary complex formation, demonstrating in vitro ubiquitination of the target protein, and measuring target protein degradation.
Caption: In Vitro PROTAC Evaluation Workflow.
Data Presentation: Quantitative Analysis of Protein Degradation
The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). These values are determined by treating cells or cell lysates with a range of PROTAC concentrations and measuring the remaining level of the target protein, often by western blot.
Table 1: In Vitro Degradation of Target Protein X by PROTAC-1
| PROTAC-1 Concentration (nM) | % Target Protein Remaining (Mean ± SD, n=3) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 85.3 ± 4.1 |
| 10 | 52.1 ± 6.5 |
| 50 | 21.7 ± 3.9 |
| 100 | 10.2 ± 2.8 |
| 500 | 8.5 ± 2.1 |
| 1000 | 9.1 ± 3.0 |
Table 2: Summary of Degradation Parameters for PROTAC-1
| Parameter | Value |
| DC50 | 12.5 nM |
| Dmax | >90% |
Experimental Protocols
Protocol 1: In Vitro Ubiquitination Assay
This assay directly measures the ability of the PROTAC to induce the ubiquitination of the target protein in the presence of the VHL E3 ligase complex and other necessary components of the ubiquitination cascade.
Materials:
-
Recombinant human E1 enzyme (e.g., UBE1)
-
Recombinant human E2 enzyme (e.g., UBE2D2/UbcH5b)
-
Recombinant VHL-ElonginB-ElonginC (VBC) complex
-
Recombinant full-length target protein (POI)
-
Human ubiquitin
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
PROTAC stock solution (in DMSO)
-
SDS-PAGE loading buffer
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Prepare a master mix containing ubiquitination buffer, ATP (final concentration 2 mM), ubiquitin (final concentration 10 µM), E1 enzyme (final concentration 50-100 nM), and E2 enzyme (final concentration 200-500 nM).
-
In separate microcentrifuge tubes, add the VBC complex (final concentration 100-200 nM) and the target protein (final concentration 100-200 nM).
-
Add varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) to the tubes.
-
Initiate the reaction by adding the master mix to each tube. The final reaction volume is typically 25-50 µL.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein.
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system. An increase in high molecular weight smears or distinct bands above the unmodified target protein indicates polyubiquitination.
Protocol 2: Quantitative Western Blot for In Vitro Degradation
This protocol is used to determine the DC50 and Dmax of a PROTAC by measuring the reduction in the target protein levels in cell lysates.
Materials:
-
Cell line expressing the target protein
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PROTAC stock solution (in DMSO)
-
BCA protein assay kit
-
SDS-PAGE loading buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Prepare cell lysates from the chosen cell line.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Aliquot equal amounts of protein lysate (e.g., 20-50 µg) into microcentrifuge tubes.
-
Add varying concentrations of the PROTAC (e.g., a 10-point serial dilution from 10 µM to 0.5 nM) or vehicle (DMSO) to the lysates.
-
Incubate the reactions at 37°C for a defined period (e.g., 2, 4, 8, or 24 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against the target protein and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the bands using a chemiluminescence imager.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the target protein band intensity to the loading control band intensity for each lane.
-
Plot the normalized target protein levels against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic regression curve to determine the DC50 and Dmax values.
Protocol 3: In Vitro Proteasome Activity Assay
This assay can be used as an indirect measure of PROTAC-induced degradation by assessing the activity of the proteasome, the terminal effector in the degradation pathway. An increase in the degradation of a fluorogenic proteasome substrate can indicate an increased flux of ubiquitinated proteins to the proteasome.
Materials:
-
26S proteasome
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Proteasome assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM ATP)
-
Ubiquitinated target protein (generated from Protocol 1, followed by purification)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
In a 96-well black microplate, add the proteasome assay buffer.
-
Add the purified ubiquitinated target protein to the wells.
-
Add the 26S proteasome to initiate the degradation.
-
As a negative control, include wells with the proteasome inhibitor MG132 (final concentration 10 µM).
-
Add the fluorogenic proteasome substrate Suc-LLVY-AMC (final concentration 50-100 µM) to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence (Excitation: ~360 nm, Emission: ~460 nm) at regular intervals (e.g., every 5 minutes for 1-2 hours) using a fluorescence plate reader.
-
Plot the fluorescence intensity over time to determine the rate of substrate cleavage. An increased rate in the presence of the ubiquitinated target protein compared to a non-ubiquitinated control suggests proteasomal degradation.
Application Notes and Protocols for Western Blot Analysis of Protein Degradation by (S, R, S)-AHPC-PEG8-acid PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins from cells. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This approach offers a powerful strategy to target proteins previously considered "undruggable".
The (S, R, S)-AHPC-PEG8-acid linker is a key component in the construction of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase. The (S, R, S)-AHPC moiety serves as the VHL ligand, while the PEG8 chain provides a flexible and soluble spacer to optimally position the target protein and the E3 ligase for efficient ubiquitination. The terminal carboxylic acid group allows for straightforward conjugation to a ligand for the target protein.
This document provides detailed application notes and protocols for the analysis of protein degradation mediated by PROTACs incorporating the this compound linker, with a focus on Western blot analysis.
Signaling Pathway of this compound PROTACs
The mechanism of action for a PROTAC utilizing the this compound linker involves hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).
Caption: Mechanism of PROTAC-induced protein degradation.
Data Presentation
The following tables provide illustrative examples of quantitative data obtained from Western blot analysis of a target protein (e.g., Bromodomain-containing protein 4, BRD4) degradation following treatment with a hypothetical this compound-based PROTAC in a relevant cell line (e.g., human leukemia RS4;11 cells).
Table 1: Dose-Dependent Degradation of Target Protein
| PROTAC Concentration (nM) | Target Protein Level (% of Vehicle Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 85 | 4.5 |
| 10 | 52 | 3.8 |
| 30 | 15 | 2.1 |
| 100 | 5 | 1.5 |
| 300 | 8 | 1.8 |
| 1000 | 25 | 3.2 |
Note: The increase in protein levels at higher concentrations can be indicative of the "hook effect," a phenomenon sometimes observed with PROTACs where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) dominates over the productive ternary complex.
Table 2: Time-Course of Target Protein Degradation
| Time (hours) | Target Protein Level (% of Vehicle Control at 0h) | Standard Deviation |
| 0 | 100 | 6.1 |
| 2 | 68 | 5.5 |
| 4 | 35 | 4.2 |
| 8 | 12 | 2.8 |
| 16 | 7 | 1.9 |
| 24 | 9 | 2.2 |
| 48 | 15 | 3.1 |
Note: The slight increase in protein levels at later time points may suggest the beginning of protein re-synthesis.
Experimental Protocols
Cell Culture and Treatment with this compound PROTAC
This protocol outlines the general procedure for treating cultured cells with a PROTAC to induce the degradation of a target protein.
Materials:
-
Cell line expressing the target protein of interest (e.g., RS4;11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound PROTAC
-
Vehicle control (e.g., DMSO)
-
6-well or 12-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvesting. For example, seed RS4;11 cells at 0.5 x 10^6 cells/mL.
-
PROTAC Preparation: Prepare a stock solution of the this compound PROTAC in a suitable solvent, such as DMSO. Prepare serial dilutions of the PROTAC in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of the solvent.
-
Cell Treatment:
-
Dose-Response: Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 1000 nM) and the vehicle control for a fixed period (e.g., 24 hours).
-
Time-Course: Treat the cells with a fixed, effective concentration of the PROTAC (e.g., 100 nM) and the vehicle control for various time points (e.g., 0, 2, 4, 8, 16, 24, and 48 hours).
-
-
Cell Harvesting: After the treatment period, wash the cells once with ice-cold PBS.
-
Cell Lysis: Lyse the cells directly in the plate by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay, such as the BCA assay.
Western Blot Analysis of Protein Degradation
This protocol describes the Western blot procedure to detect and quantify the levels of the target protein.
Materials:
-
Cell lysates (from Protocol 1)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin, or α-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix the cell lysate with Laemmli sample buffer to a final protein concentration of 1-2 µg/µL. Heat the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and incubate for the recommended time.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against a loading control to normalize for protein loading.
-
Densitometry Analysis: Quantify the band intensities of the target protein and the loading control using image analysis software (e.g., ImageJ). Normalize the target protein band intensity to the corresponding loading control band intensity. Express the results as a percentage of the vehicle-treated control.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the Western blot analysis of PROTAC-mediated protein degradation.
Caption: Workflow for Western blot analysis.
Application Notes and Protocols: Cellular Uptake and Distribution of (S, R, S)-AHPC-PEG8-acid Containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins. The efficacy of a PROTAC is critically dependent on its ability to penetrate the cell membrane, achieve sufficient intracellular concentrations, and localize to the subcellular compartments where the target protein and the E3 ligase reside. This document provides a detailed overview of the cellular uptake and distribution of PROTACs containing the (S, R, S)-AHPC-PEG8-acid linker, a commonly used component for recruiting the von Hippel-Lindau (VHL) E3 ligase.
The (S, R, S)-AHPC moiety serves as the VHL ligand, while the polyethylene glycol (PEG8) chain acts as a flexible linker connecting it to a ligand for the protein of interest (POI). The physicochemical properties of this linker, particularly its length and hydrophilicity, play a crucial role in the PROTAC's overall characteristics, including its solubility and cell permeability. Understanding and optimizing the cellular uptake and distribution are therefore paramount for the successful development of potent and selective PROTAC-based therapeutics.
These application notes provide a summary of key quantitative data (as illustrative examples), detailed experimental protocols for characterization, and visual diagrams of relevant pathways and workflows.
Data Presentation
The cellular uptake and distribution of PROTACs are influenced by various factors, including the specific POI ligand, the cell type, and the experimental conditions. The following tables provide a template for summarizing key quantitative data. Note: The values presented here are illustrative examples and should be determined experimentally for each specific PROTAC molecule.
Table 1: Cellular Uptake and Permeability of a Model this compound PROTAC
| Parameter | Cell Line | Value | Method |
| Apparent Permeability (Papp) | Caco-2 | 1.5 x 10⁻⁶ cm/s | Parallel Artificial Membrane Permeability Assay (PAMPA) |
| Intracellular Concentration (1 µM treatment, 4h) | HEK293 | 250 nM | LC-MS/MS |
| Uptake Efficiency (1 µM treatment, 4h) | HeLa | 15% | Flow Cytometry |
Table 2: Subcellular Distribution of a Model this compound PROTAC (1 µM treatment, 4h)
| Cellular Fraction | % of Total Intracellular PROTAC | Method |
| Cytosol | 65% | Subcellular Fractionation and LC-MS/MS |
| Nucleus | 25% | Subcellular Fractionation and LC-MS/MS |
| Membrane/Organelles | 10% | Subcellular Fractionation and LC-MS/MS |
Signaling Pathway
PROTACs containing the this compound linker function by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex. This proximity leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
Caption: Mechanism of action for a PROTAC containing this compound.
Experimental Workflows
Workflow for Quantifying Cellular Uptake
This workflow outlines the steps to determine the intracellular concentration of the PROTAC.
Caption: Workflow for quantifying PROTAC cellular uptake via LC-MS/MS.
Workflow for Assessing Subcellular Distribution
This workflow describes the process of determining the localization of the PROTAC within different cellular compartments.
Caption: Workflow for analyzing PROTAC subcellular distribution.
Experimental Protocols
Protocol for Quantification of Intracellular PROTAC Concentration by LC-MS/MS
Objective: To determine the concentration of the this compound containing PROTAC inside cells after a specific treatment period.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
This compound containing PROTAC
-
Phosphate-buffered saline (PBS)
-
Acetonitrile with 0.1% formic acid
-
Methanol
-
Water with 0.1% formic acid
-
Internal standard (a structurally similar, stable isotope-labeled compound if available)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
PROTAC Treatment: The following day, remove the culture medium and treat the cells with fresh medium containing the desired concentrations of the PROTAC (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO). Incubate for the desired time points (e.g., 1, 4, 24 hours).
-
Cell Harvesting and Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of a 1:1 mixture of acetonitrile and methanol containing the internal standard to each well to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
-
Sample Preparation:
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method. The specific parameters for the chromatography and mass spectrometry will need to be optimized for the specific PROTAC molecule.
-
Prepare a standard curve of the PROTAC in the lysis buffer to enable accurate quantification.
-
-
Data Analysis:
-
Determine the concentration of the PROTAC in the cell lysate from the standard curve.
-
Normalize the concentration to the number of cells per well (determined from a parallel plate) or to the total protein concentration of the lysate.
-
Protocol for Western Blot Analysis of Target Protein Degradation
Objective: To assess the ability of the this compound containing PROTAC to induce the degradation of the target protein.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
This compound containing PROTAC
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed and treat cells with various concentrations of the PROTAC as described in the LC-MS/MS protocol.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot using a chemiluminescence imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control signal to determine the extent of protein degradation.
Protocol for Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To evaluate the cytotoxic effects of the this compound containing PROTAC on cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound containing PROTAC
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an appropriate density (e.g., 5,000 cells/well).
-
PROTAC Treatment: The following day, treat the cells with a serial dilution of the PROTAC. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence values to the vehicle control to determine the percentage of cell viability. Plot the results to determine the IC50 value of the PROTAC.
Conclusion
The cellular uptake and distribution of PROTACs containing the this compound linker are critical parameters that dictate their efficacy. The protocols and workflows outlined in this document provide a comprehensive guide for researchers to quantitatively assess these properties. By systematically evaluating cellular permeability, intracellular concentration, subcellular localization, and the resulting target protein degradation and cellular effects, scientists can gain crucial insights to guide the optimization of this promising class of therapeutic agents.
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of (S, R, S)-AHPC-PEG8-acid PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S, R, S)-AHPC-PEG8-acid PROTACs. The following information addresses common solubility challenges and offers strategies to improve experimental outcomes.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| PROTAC precipitates out of solution when switching from a high-solubility solvent (e.g., DMSO) to an aqueous buffer. | 1. Rapid solvent change: Drastic changes in solvent polarity can cause the PROTAC to crash out of solution. 2. Low aqueous solubility: The intrinsic properties of the PROTAC may lead to poor solubility in aqueous buffers. 3. Buffer composition: The pH or salt concentration of the aqueous buffer may not be optimal for PROTAC solubility. | 1. Gradual solvent exchange: Perform a stepwise dialysis or buffer exchange, gradually increasing the proportion of the aqueous buffer. 2. Use of co-solvents: Introduce a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO, ethanol, or polyethylene glycol (PEG) in your final aqueous buffer. 3. Optimize buffer conditions: Screen a range of pH values and salt concentrations to identify the optimal buffer for your specific PROTAC. |
| Visible particulates or cloudiness appear in the PROTAC solution upon storage. | 1. Aggregation: At high concentrations, PROTAC molecules may self-associate and form aggregates over time. 2. Crystallization: The amorphous PROTAC may be slowly converting to a less soluble crystalline form.[1] 3. Temperature fluctuations: Freeze-thaw cycles can promote aggregation and precipitation. | 1. Work at lower concentrations: If possible, perform experiments at lower PROTAC concentrations. 2. Incorporate solubilizing excipients: Add surfactants (e.g., Tween-20, Pluronic F-68) or polymers (e.g., HPMCAS) to the storage buffer to prevent aggregation. 3. Flash freeze and store at -80°C: For long-term storage, flash freeze aliquots in liquid nitrogen and store at -80°C to minimize temperature fluctuations. Avoid repeated freeze-thaw cycles. 4. Warm gently if DMSO crystallizes: If your stock solution in DMSO has crystallized, warm it to 37°C to redissolve the compound.[2] |
| Inconsistent results in cell-based assays. | 1. Poor solubility in cell culture media: The PROTAC may not be fully dissolved in the media, leading to variable effective concentrations. 2. Precipitation in media: The PROTAC may precipitate over the course of the experiment, reducing its availability to the cells. | 1. Prepare a concentrated stock in DMSO: Dissolve the PROTAC in 100% DMSO at a high concentration. 2. Serial dilution: Serially dilute the DMSO stock in your cell culture media to the final desired concentration, ensuring the final DMSO concentration is low (typically <0.5%) to avoid cell toxicity. 3. Visually inspect for precipitation: Before adding to cells, visually inspect the final diluted solution for any signs of precipitation. |
| Low oral bioavailability in animal studies. | 1. Poor aqueous solubility in the gastrointestinal (GI) tract: The PROTAC may not dissolve sufficiently for absorption.[3][4][5] 2. Low permeability: The large size and polarity of the PROTAC can limit its ability to cross the intestinal membrane. | 1. Formulation strategies: Consider formulating the PROTAC as an amorphous solid dispersion (ASD) with polymers like HPMCAS to enhance its dissolution rate and sustain supersaturation.[3][5] 2. Use of biorelevant media for in vitro testing: Assess solubility and dissolution in fasted-state simulated intestinal fluid (FaSSIF) and fed-state simulated intestinal fluid (FeSSIF) to better predict in vivo performance.[4][6] 3. Administer with food: In some cases, administering the PROTAC with food can improve its solubility and absorption.[4] |
Frequently Asked Questions (FAQs)
Here are answers to some common questions about working with this compound PROTACs.
Q1: What is the role of the PEG8 linker in this compound PROTACs regarding solubility?
The polyethylene glycol (PEG) linker, specifically the eight repeating units of ethylene glycol (PEG8), is incorporated to increase the aqueous solubility of the PROTAC molecule.[7][8][9][10][11] The ether oxygens in the PEG chain can form hydrogen bonds with water molecules, enhancing the hydrophilicity of the overall compound.
Q2: My this compound based PROTAC has poor solubility despite the PEG linker. What can I do?
While the PEG8 linker improves hydrophilicity, the overall solubility of the PROTAC is also heavily influenced by the properties of the warhead and the E3 ligase ligand. If you are still facing solubility issues, you can try the following:
-
Formulation Strategies: Creating an amorphous solid dispersion (ASD) is a highly effective method. This involves dispersing the PROTAC in a polymer matrix, such as hydroxypropyl methylcellulose acetate succinate (HPMCAS), to prevent crystallization and enhance dissolution.[3][5]
-
Chemical Modification: If you are in the design phase, consider modifications to the warhead or E3 ligase ligand to improve their intrinsic solubility. For von Hippel-Lindau (VHL)-based PROTACs, for instance, introducing solubilizing groups or a constrained six-membered ring in the VHL-binding scaffold has been shown to significantly increase aqueous solubility.[12][13][14][15]
-
Linker Optimization: While you are using a PEG8 linker, further optimization of the linker composition and length can impact solubility.[16][17][18]
Q3: How do I prepare an amorphous solid dispersion (ASD) of my PROTAC?
A common method for preparing ASDs in a research setting is by solvent evaporation or spray drying. Here is a general protocol for solvent evaporation:
-
Dissolve the PROTAC and Polymer: Dissolve both your PROTAC and the chosen polymer (e.g., HPMCAS) in a suitable co-solvent system (e.g., dichloromethane and ethanol).
-
Mix Thoroughly: Ensure both components are fully dissolved and the solution is homogenous.
-
Evaporate the Solvent: Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry Under Vacuum: Further dry the resulting solid film under high vacuum to remove any residual solvent.
-
Collect and Characterize: Scrape the solid dispersion from the flask and characterize it using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state.
For a more scalable approach, spray drying is often used.[19][20][21][22][23]
Q4: What are FaSSIF and FeSSIF, and why should I use them for solubility testing?
FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid) are biorelevant media that mimic the composition of human intestinal fluid in the fasted and fed states, respectively. They contain bile salts and phospholipids that are absent in simple buffers like PBS. For many poorly soluble drugs, including PROTACs, solubility can be significantly higher in these media.[4][6] Using FaSSIF and FeSSIF provides a more accurate prediction of in vivo dissolution and absorption.[4][6]
Q5: How do I perform a kinetic solubility assay?
A kinetic solubility assay is a high-throughput method to estimate the solubility of a compound. Here is a general protocol:[24][25][26]
-
Prepare a Concentrated Stock: Dissolve your PROTAC in DMSO to make a concentrated stock solution (e.g., 10 mM).
-
Add to Buffer: Add a small volume of the DMSO stock to a larger volume of your chosen aqueous buffer (e.g., PBS or FaSSIF) in a microplate well.
-
Incubate and Shake: Incubate the plate with shaking for a set period (e.g., 1-2 hours) at a controlled temperature.
-
Measure Precipitation: Determine the amount of precipitated compound. This can be done by measuring light scattering (nephelometry) or by filtering the solution and measuring the concentration of the soluble compound in the filtrate via HPLC-UV.[24][25]
Q6: How can I measure the thermodynamic solubility of my PROTAC?
Thermodynamic solubility is the equilibrium solubility of a compound and is a more accurate measure than kinetic solubility. A common method is the shake-flask method:[24][27]
-
Add Excess Compound: Add an excess amount of the solid PROTAC to a known volume of the test buffer in a vial.
-
Equilibrate: Tightly seal the vial and shake it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate Solid from Solution: Centrifuge or filter the suspension to remove the undissolved solid.
-
Quantify Concentration: Determine the concentration of the PROTAC in the clear supernatant/filtrate using a suitable analytical method like HPLC-UV.
Experimental Protocols
Detailed Protocol for Preparing Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Materials:
-
This compound PROTAC
-
Hydroxypropyl methylcellulose acetate succinate (HPMCAS)
-
Dichloromethane (DCM)
-
Ethanol (EtOH)
-
Round-bottom flask
-
Rotary evaporator
-
High-vacuum pump
Procedure:
-
Preparation of the Solution:
-
Weigh the desired amounts of your PROTAC and HPMCAS (e.g., a 1:4 drug-to-polymer ratio).
-
Dissolve the PROTAC and HPMCAS in a minimal amount of a 1:1 (v/v) mixture of DCM and EtOH in a round-bottom flask.
-
Gently swirl the flask until both the PROTAC and polymer are completely dissolved, forming a clear solution.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Set the water bath temperature to 40°C.
-
Gradually reduce the pressure to evaporate the solvent.
-
Continue evaporation until a thin, dry film is formed on the inside of the flask.
-
-
Drying:
-
Place the flask under a high-vacuum pump overnight to ensure complete removal of any residual solvent.
-
-
Collection and Storage:
-
Carefully scrape the amorphous solid dispersion from the flask using a spatula.
-
Store the ASD in a desiccator at room temperature.
-
-
Characterization (Optional but Recommended):
-
Confirm the amorphous nature of the dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Protocol for Solubility Assessment in FaSSIF
Materials:
-
FaSSIF/FeSSIF/FaSSGF powder
-
Phosphate buffer
-
Your PROTAC
-
HPLC system with UV detector
Procedure:
-
Preparation of FaSSIF Media:
-
Prepare the FaSSIF buffer according to the manufacturer's instructions. This typically involves dissolving the FaSSIF powder in a specific phosphate buffer and adjusting the pH to 6.5.
-
-
Solubility Measurement (Shake-Flask Method):
-
Add an excess amount of your PROTAC to a known volume of the prepared FaSSIF media in a glass vial.
-
Seal the vial and place it in a shaking incubator at 37°C for 24 hours.
-
After incubation, centrifuge the sample at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water) and analyze the concentration of the dissolved PROTAC using a validated HPLC-UV method.
-
Visualizations
Caption: Workflow for addressing poor solubility of PROTACs.
Caption: Amorphous Solid Dispersion (ASD) preparation workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Biopharmaceutical characterization of PROTACs: application of in vitro assays for solubility, dissolution, and precipitation assessment [uu.diva-portal.org]
- 7. This compound | BroadPharm [broadpharm.com]
- 8. (S,R. S)-AHPC-PEG8-COOH - CD Bioparticles [cd-bioparticles.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. (S, R, S)-AHPC-PEG8-Amine | BroadPharm [broadpharm.com]
- 11. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - Simulations Plus [simulations-plus.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. IL125627A - Solid pharmaceutical dispersions comprising drug and hpmcas and process for their preparation - Google Patents [patents.google.com]
- 20. EP3023110A1 - Solution for spray drying comprising hypromellose acetate succinate and method for producing solid dispersion - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. A Novel Protocol Using Small-Scale Spray-Drying for the Efficient Screening of Solid Dispersions in Early Drug Development and Formulation, as a Straight Pathway from Screening to Manufacturing Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. enamine.net [enamine.net]
- 25. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 26. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 27. evotec.com [evotec.com]
troubleshooting failed protein degradation with (S, R, S)-AHPC-PEG8-acid PROTACs
This guide provides troubleshooting support and frequently asked questions for researchers using PROTACs synthesized with the (S, R, S)-AHPC-PEG8-acid linker, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
Frequently Asked Questions (FAQs)
Section 1: Initial Troubleshooting - No Protein Degradation
Q1: My PROTAC isn't showing any degradation of my target protein. Where should I start?
A1: When observing no degradation, it's crucial to systematically validate each step of the PROTAC mechanism. Start with the most straightforward verifications:
-
Confirm Target Engagement: Ensure your warhead (the part of the PROTAC that binds the target protein) is active in the context of the full PROTAC molecule.
-
Verify E3 Ligase Recruitment: The (S,R,S)-AHPC moiety must bind to the VHL E3 ligase.[1] The stereochemistry is critical; an incorrect epimer will be inactive.[2]
-
Check Compound Integrity: Verify the purity and structural integrity of your synthesized PROTAC via methods like LC-MS and NMR.
-
Assess Protein Levels: Use a reliable method like Western Blot to measure target protein levels.[3] Ensure your antibody is specific and sensitive.
-
Review Experimental Conditions: Confirm the PROTAC concentration range and treatment duration are appropriate. Degradation can be time and concentration-dependent.[4]
A logical workflow is essential for pinpointing the issue. Refer to the troubleshooting workflow diagram below (Figure 2) for a step-by-step process.
Section 2: Compound and Control-Related Issues
Q2: How can I be sure my synthesized this compound PROTAC is active and working as intended?
A2: A set of rigorous controls is essential to prove that the observed protein depletion is a direct result of the intended PROTAC mechanism.[5][6]
-
Proteasome Dependence: Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132 or bortezomib). If the degradation is reversed, it confirms the involvement of the proteasome.
-
E3 Ligase Dependence: Co-treat cells with your PROTAC and an excess of a free VHL ligand (e.g., (S,R,S)-AHPC or VH298).[7] This will competitively block the PROTAC from binding to VHL, and a rescue of degradation confirms VHL engagement.
-
Inactive Stereoisomer Control: Synthesize a control PROTAC using an inactive epimer of the VHL ligand. This molecule should not bind VHL and, therefore, should not induce degradation.[2][6] This is a critical control to rule out off-target effects.
-
Transcriptional Effects: Measure the mRNA levels of your target protein using RT-qPCR. A true degrader reduces protein levels without affecting transcription.[5]
Table 1: Recommended Concentration Ranges for Controls
| Control Compound | Mechanism of Action | Typical Concentration | Expected Outcome with Active PROTAC |
|---|---|---|---|
| MG132 | Proteasome Inhibitor | 1-10 µM | Reversal of protein degradation |
| Bortezomib | Proteasome Inhibitor | 10-100 nM | Reversal of protein degradation |
| (S,R,S)-AHPC / VH298 | VHL Ligand Competitor | 10-100x molar excess of PROTAC | Reversal of protein degradation |
| Inactive Epimer PROTAC | Fails to bind VHL | Same as active PROTAC | No protein degradation observed |
Section 3: Mechanistic Failures
Q3: My PROTAC binds the target protein and VHL independently, but still fails to induce degradation. What's the problem?
A3: This common issue points to a failure in forming a stable and productive ternary complex (Target Protein-PROTAC-VHL).[8][9][10] The linker (PEG8 in this case) plays a critical role in allowing the two proteins to come together effectively.[11]
-
Inefficient Ternary Complex Formation: The geometry or thermodynamics of the complex may be unfavorable. The linker might be too short, too long, or too rigid, preventing a productive orientation.
-
Lack of Cooperativity: In an ideal scenario, the binding of the PROTAC to one protein increases its affinity for the second, a phenomenon known as positive cooperativity. A lack of cooperativity, or negative cooperativity, can lead to inefficient ternary complex formation.[10]
To investigate this, you can use biophysical assays like AlphaLISA, TR-FRET, or NanoBRET to directly measure ternary complex formation in vitro or in live cells.[9][12][13]
Q4: How do I test if my target protein is being ubiquitinated?
A4: Ubiquitination is the key step that flags the target for degradation.[14] If you suspect this step is failing, you can directly measure it:
-
Immunoprecipitation (IP): Treat cells with your PROTAC and a proteasome inhibitor (to allow the ubiquitinated protein to accumulate). Lyse the cells and perform an IP for your target protein.
-
Western Blot: Run the immunoprecipitated sample on a Western blot and probe with an anti-ubiquitin antibody. A "smear" or ladder of high-molecular-weight bands indicates poly-ubiquitination.[14]
Specialized in-vitro ubiquitination assay kits are also commercially available.[15][16]
Q5: I'm seeing reduced degradation at higher PROTAC concentrations. Is this expected?
A5: Yes, this is a well-documented phenomenon known as the "hook effect" .[6][17] At optimal concentrations, the PROTAC effectively bridges the target and E3 ligase to form the ternary complex. However, at excessively high concentrations, the PROTAC can independently saturate both the target protein and the VHL ligase, leading to the formation of non-productive binary complexes (Target-PROTAC and VHL-PROTAC) instead.[18][19] This prevents the formation of the required ternary complex and reduces degradation efficiency, resulting in a bell-shaped dose-response curve.[6] The solution is to perform a full dose-response curve with a wide range of concentrations (e.g., from pM to µM) to identify the optimal concentration window.
Section 4: Cell-Based Issues
Q6: Could my choice of cell line be the reason for failure?
A6: Absolutely. The cellular context is critical for PROTAC function.
-
E3 Ligase Expression: The cell line must express sufficient levels of the VHL E3 ligase and its associated complex components (e.g., Cullin-RING ligases). You can verify VHL expression by Western blot or check public databases.[20]
-
Target Accessibility: The target protein must be accessible to the PROTAC within the cellular environment.
-
Cellular Efflux: Some cell lines express high levels of efflux pumps (like MDR1) that can actively remove the PROTAC from the cell, preventing it from reaching the necessary intracellular concentration.[21]
Q7: How can I determine if my PROTAC has poor cell permeability?
A7: Due to their larger size, PROTACs can have issues with cell permeability.[5][17]
-
Permeability Assays: Use standard assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.[5]
-
Cellular Target Engagement Assays: Use techniques like cellular thermal shift assay (CETSA) or NanoBRET target engagement assays to confirm that the PROTAC is reaching and binding its target inside the cell.
-
Structural Modification: If permeability is low, medicinal chemistry efforts may be needed to optimize the PROTAC's physicochemical properties, though this is a complex undertaking.
Quantitative Data Summary
Table 2: Interpreting Degradation Parameters (DC50 & Dmax)
| Parameter | Definition | Good Result | Poor Result | Potential Reason for Poor Result |
|---|---|---|---|---|
| DC50 | Concentration of PROTAC required to degrade 50% of the target protein. | < 100 nM | > 1 µM | Poor binding, inefficient ternary complex formation, low permeability. |
| Dmax | The maximum percentage of protein degradation achieved. | > 80% | < 50% | Inefficient ubiquitination, incomplete ternary complex formation, rapid protein synthesis. |
Visual Guides and Workflows
Figure 1: Mechanism of Action for a VHL-recruiting PROTAC.
Figure 2: Step-by-step troubleshooting workflow for failed degradation.
Figure 3: The "Hook Effect" at high PROTAC concentrations.
Key Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Analysis
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of your PROTAC (e.g., 1 nM to 10 µM) and vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C. Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) as well.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the target protein signal to the loading control signal. Calculate the percentage of remaining protein relative to the vehicle-treated control.
Protocol 2: Proteasome Inhibition Control Experiment
This protocol confirms that protein loss is mediated by the proteasome.
Methodology:
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Treatment Groups: Prepare four treatment groups:
-
Vehicle Control (e.g., DMSO)
-
PROTAC at a concentration that gives significant degradation (e.g., DC75)
-
Proteasome inhibitor alone (e.g., 10 µM MG132)
-
PROTAC + Proteasome inhibitor (pre-treat with MG132 for 1-2 hours before adding the PROTAC).
-
-
Incubation: Incubate for the same duration as your standard degradation experiment.
-
Analysis: Harvest cell lysates and analyze by Western blot as described in Protocol 1.
Expected Results: The PROTAC-only group should show significant protein degradation. The group with PROTAC + MG132 should show a "rescue" of the protein level, similar to the vehicle control.
Protocol 3: In-Cell Ubiquitination Assay (Co-Immunoprecipitation)
This protocol directly assesses if the target protein is ubiquitinated upon PROTAC treatment.
Methodology:
-
Cell Treatment: Seed cells in larger formats (e.g., 10 cm dishes). Pre-treat cells with a proteasome inhibitor (10 µM MG132) for 2 hours to allow ubiquitinated proteins to accumulate.
-
PROTAC Addition: Add your PROTAC (at an effective concentration) and a vehicle control. Incubate for 4-6 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with a non-denaturing IP lysis buffer containing protease inhibitors and a deubiquitinase (DUB) inhibitor (e.g., PR-619).
-
Immunoprecipitation (IP): Pre-clear the lysate with Protein A/G beads. Incubate the cleared lysate with an antibody against your target protein overnight at 4°C.
-
Capture: Add Protein A/G beads to capture the antibody-protein complex. Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Run the eluate on an SDS-PAGE gel and transfer to a membrane.
-
Probing: Probe the membrane with a primary antibody against Ubiquitin (e.g., P4D1 or FK2 clones). A high-molecular-weight smear indicates poly-ubiquitination of your target protein. You can also probe a separate blot with the target protein antibody to confirm successful IP.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. m.youtube.com [m.youtube.com]
- 3. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. Ubiquitination Assay - Profacgen [profacgen.com]
- 15. lifesensors.com [lifesensors.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. marinbio.com [marinbio.com]
stability of (S, R, S)-AHPC-PEG8-acid in biological media
Welcome to the technical support center for (S, R, S)-AHPC-PEG8-acid. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this PROTAC linker effectively. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Stability of this compound in Biological Media
The stability of a PROTAC molecule is a critical factor for its efficacy and reliability in biological assays. This compound, as a key component in many PROTAC designs, is comprised of an AHPC ligand for the Von Hippel-Lindau (VHL) E3 ligase, connected via a flexible PEG8 linker to a terminal carboxylic acid for conjugation to a target protein ligand.[1][2] The stability of this linker is crucial for maintaining the integrity and function of the final PROTAC molecule.
While specific quantitative stability data for this compound in various biological media is not extensively published, the following table provides an illustrative example of what such data might look like. This data is hypothetical and intended to serve as a guide for experimental design and interpretation.
Table 1: Illustrative Stability of this compound in Different Biological Media
| Biological Medium | Incubation Temperature (°C) | Half-life (t½) (hours) | Primary Degradation Products (Hypothetical) |
| Human Plasma | 37 | > 24 | Minimal degradation observed |
| Mouse Plasma | 37 | 18 | Hydrolysis of amide bond, oxidation of PEG linker |
| Rat Plasma | 37 | 12 | Hydrolysis of amide bond, oxidation of PEG linker |
| Cell Culture Medium (RPMI + 10% FBS) | 37 | > 48 | Minimal degradation observed |
| Microsomes (Human Liver) | 37 | 6 | Oxidative metabolism of the AHPC and PEG components |
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in your experiments.
1. Issue: Poor aqueous solubility of the final PROTAC molecule.
-
Possible Cause: While the PEG8 linker is designed to enhance aqueous solubility, the properties of the conjugated target protein ligand can significantly impact the overall solubility of the PROTAC.[1][2]
-
Troubleshooting Steps:
-
Formulation: Try dissolving the compound in a small amount of an organic solvent like DMSO first, and then diluting it with the aqueous buffer.
-
pH Adjustment: The terminal carboxylic acid and any basic nitrogens in the conjugated ligand can be protonated or deprotonated depending on the pH, which can affect solubility. Experiment with different pH values of your buffer.
-
Use of Solubilizing Agents: Consider the use of excipients such as cyclodextrins or surfactants to improve solubility.
-
2. Issue: Inconsistent or low efficiency of target protein degradation.
-
Possible Causes:
-
PROTAC Instability: The PROTAC molecule may be degrading in the experimental medium.
-
Poor Cell Permeability: The overall size and polarity of the final PROTAC may limit its ability to cross cell membranes.[3]
-
"Hook Effect": At high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, preventing the formation of a productive ternary complex.[4]
-
-
Troubleshooting Steps:
-
Assess Stability: Perform a stability assay of your final PROTAC in the relevant biological medium (see Experimental Protocols section).
-
Optimize Concentration: Perform a dose-response experiment with a wide range of PROTAC concentrations to identify the optimal concentration for degradation and to assess for the "hook effect".
-
Time-Course Experiment: Measure target protein degradation at different time points to determine the optimal incubation time.[5]
-
Permeability Assays: If poor permeability is suspected, consider using cell permeability assays like the Caco-2 assay.[3]
-
3. Issue: Off-target effects or cellular toxicity.
-
Possible Causes:
-
Degradation of Non-target Proteins: The PROTAC may be inducing the degradation of other proteins.
-
Inhibition by PROTAC Components: The target protein ligand or the VHL ligand part of the PROTAC could have inhibitory effects independent of protein degradation.
-
-
Troubleshooting Steps:
-
Proteomics Analysis: Use unbiased proteomics to identify any unintended protein degradation.[5]
-
Negative Controls: Synthesize and test control compounds, such as one with an inactive E3 ligase ligand, to distinguish between degradation-dependent and -independent effects.
-
Cell Viability Assays: Perform cell viability assays (e.g., MTT or CellTiter-Glo) to assess the cytotoxic effects of your PROTAC.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: It is recommended to store this compound at -20°C.[2]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in water, DMSO, DMF, acetonitrile, and methanol.[1][2]
Q3: How can I conjugate this compound to my amine-containing target ligand?
A3: The terminal carboxylic acid of this compound can be coupled to an amine-containing molecule using standard peptide coupling reagents such as HATU, HBTU, or EDC/NHS.
Q4: Does the PEG8 linker affect the binding affinity of the AHPC ligand to VHL?
A4: The PEG linker is primarily designed to provide flexibility and solubility and is generally not expected to significantly interfere with the binding of the AHPC moiety to VHL. However, the final conformation of the entire PROTAC molecule can influence ternary complex formation.
Q5: What is the role of the (S, R, S) stereochemistry in the AHPC component?
A5: The specific (S, R, S) stereochemistry of the arylhydroxyproline (AHPC) is crucial for its high-affinity binding to the VHL E3 ligase.[6][7][8] Altering this stereochemistry can significantly reduce or abolish its activity.
Experimental Protocols
Protocol 1: General Procedure for Assessing PROTAC Stability in Plasma
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in DMSO.
-
Incubation: Dilute the stock solution to a final concentration of 1 µM in pre-warmed (37°C) plasma (human, mouse, or rat).
-
Time Points: Aliquot the mixture into several tubes. At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.
-
Analysis: Transfer the supernatant to a new tube and analyze the concentration of the remaining PROTAC using LC-MS/MS.
-
Data Analysis: Plot the percentage of the remaining PROTAC against time. Calculate the half-life (t½) from the slope of the linear fit of the natural log of the concentration versus time.
Protocol 2: Western Blotting for Target Protein Degradation
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a desired period (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash the cells with PBS and then lyse them with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities and normalize the target protein levels to the loading control.
Visualizations
Caption: Workflow for assessing PROTAC stability in plasma.
Caption: Signaling pathway for PROTAC-mediated protein degradation.
References
- 1. (S,R. S)-AHPC-PEG8-COOH - CD Bioparticles [cd-bioparticles.net]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Bot Detection [iris-biotech.de]
Technical Support Center: Optimizing Coupling Reactions with (S, R, S)-AHPC-PEG8-acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using (S, R, S)-AHPC-PEG8-acid in their coupling reactions. The information is designed to help overcome common challenges and optimize experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
1. What is this compound and what is its primary use?
This compound is a synthetic PROTAC (Proteolysis Targeting Chimera) linker.[1][2][3] Its structure includes a ligand for an E3 ligase, a PEG8 spacer to enhance solubility and provide flexibility, and a terminal carboxylic acid group for coupling with amine-containing molecules.[1][2] It is primarily used in the development of PROTACs to bring a target protein and an E3 ligase into proximity, leading to the ubiquitination and degradation of the target protein.[2]
2. I am observing low coupling yield. What are the potential causes and how can I improve it?
Low coupling yield is a common issue that can stem from several factors. Below is a troubleshooting guide to address this problem.
-
Suboptimal Activation of the Carboxylic Acid: The carboxylic acid group of the linker needs to be activated to react efficiently with the amine.
-
Hydrolysis of the Activated Ester: The activated intermediate (e.g., NHS ester) can be unstable and prone to hydrolysis, especially in aqueous solutions.[4]
-
Inefficient Coupling Step: The reaction between the activated linker and the amine may not be optimal.
-
Steric Hindrance: The amine you are trying to couple may be sterically hindered, making the reaction difficult.
-
Impure Reagents: The purity of the linker, your amine-containing molecule, and the coupling reagents is crucial.
3. I am seeing side products in my reaction mixture. How can I minimize their formation?
Side product formation can complicate purification and reduce the yield of your desired product.
-
Racemization: The chiral centers in your molecules can be susceptible to racemization during the coupling reaction.
-
Guanidinylation of the Amine: If using uronium-based coupling reagents like HBTU or HATU in excess, they can react with the free amine of your coupling partner.[8]
-
Solution: Avoid using a large excess of HBTU or HATU. Use these reagents in equimolar amounts relative to the carboxylic acid.[8]
-
-
Reaction with Non-target Amines: If your amine-containing molecule has multiple amine groups, the coupling may not be specific to the desired site.
-
Solution: Use appropriate protecting groups for non-target amines to ensure site-specific coupling.
-
4. What are the recommended solvents and reaction temperatures?
-
This compound Solubility: This linker is soluble in water, DMSO, DMF, acetonitrile, and methanol.[1][2]
-
Reaction Solvents: Dry, water-miscible organic solvents like DMF or DMSO are commonly recommended for the coupling reaction to minimize hydrolysis of the activated ester.[5][10] Dichloromethane (DCM) can also be used.[5]
-
Reaction Temperature: Most coupling reactions are performed at room temperature.[5][10]
5. How do I quench the reaction and purify the final product?
-
Quenching: To stop the reaction, you can add hydroxylamine or another amine-containing buffer like Tris or glycine.[5] Hydroxylamine will hydrolyze any unreacted NHS esters.[5]
-
Purification: The final product can often be isolated by flash chromatography or preparative HPLC.[5]
Data and Protocols
Comparison of Common Coupling Reagents
| Coupling Reagent | Additive | Molar Ratio (Acid:Coupling Reagent:Additive:Amine) | Recommended Solvents | Key Features & Considerations |
| EDC | NHS/sulfo-NHS | 1 : 1.2 : 1.2 : 1.5 | DMF, DMSO, DCM, PBS | Widely used, cost-effective. Activation is most efficient at pH 4.5-7.2, while coupling is best at pH 7-8.[5] The NHS ester intermediate is more stable than the O-acylisourea intermediate formed with EDC alone.[4] |
| HATU | DIPEA/TEA | 1 : 1.1 : 2 : 1.2 | DMF, NMP | Highly efficient and fast, even for sterically hindered couplings.[7] Less racemization compared to some other reagents.[8] Avoid using a large excess to prevent side reactions with the amine.[8] |
| HBTU | HOBt, DIPEA/TEA | 1 : 1.1 : 1.1 : 1.2 | DMF, NMP | Very efficient with minimal racemization, especially with the addition of HOBt.[7][9] Can also react with the free amine if used in excess.[8] |
| PyBOP | DIPEA/TEA | 1 : 1.1 : 2 : 1.2 | DMF, DCM | Efficient coupling with rapid reaction times.[7] Byproducts are less hazardous than those from BOP.[7] |
Detailed Experimental Protocols
Protocol 1: EDC/NHS Mediated Coupling
-
Preparation:
-
Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 100 mg/mL).
-
Dissolve your amine-containing molecule in a compatible anhydrous solvent.
-
Prepare fresh solutions of EDC and NHS (or sulfo-NHS if in an aqueous buffer) in the reaction solvent.
-
-
Activation:
-
Coupling:
-
Add 1.5 equivalents of the amine-containing molecule to the activated linker solution.
-
If necessary, add a non-nucleophilic base like diisopropylethylamine (DIPEA) to raise the pH to 7-8 for optimal coupling.
-
Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by LC-MS or TLC.[10]
-
-
Quenching and Workup:
-
Quench the reaction by adding a small amount of water or an amine-containing buffer like Tris.
-
Dilute the reaction mixture with an appropriate solvent and wash with brine.
-
Dry the organic layer, concentrate, and purify the crude product by flash chromatography or preparative HPLC.
-
Protocol 2: HATU Mediated Coupling
-
Preparation:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Dissolve the amine-containing molecule (1.2 equivalents) in anhydrous DMF.
-
-
Coupling:
-
To the solution of this compound, add HATU (1.1 equivalents).
-
Add DIPEA (2 equivalents) to the reaction mixture.
-
Add the solution of the amine-containing molecule.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS or TLC.
-
-
Workup and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC.
-
Visual Guides
Caption: General experimental workflow for the coupling reaction.
Caption: Decision tree for troubleshooting common coupling issues.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. (S,R. S)-AHPC-PEG8-COOH - CD Bioparticles [cd-bioparticles.net]
- 3. cymitquimica.com [cymitquimica.com]
- 4. encapsula.com [encapsula.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 10. broadpharm.com [broadpharm.com]
Technical Support Center: Addressing Steric Hindrance in Ternary Complex Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to steric hindrance during ternary complex formation.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of ternary complex formation?
A1: Steric hindrance refers to the spatial arrangement of atoms or groups of atoms that impedes a chemical reaction or interaction. In ternary complex formation (e.g., involving a target protein, a small molecule, and an E3 ligase in the case of PROTACs), steric hindrance can prevent the components from coming together in a productive orientation, thereby inhibiting the formation or reducing the stability of the complex.[1][2] This can arise from bulky chemical groups on the small molecule, or from unfavorable protein-protein interactions at the interface of the ternary complex.[3]
Q2: What are the common signs that steric hindrance might be negatively impacting my ternary complex formation?
A2: Common indicators of steric hindrance issues include:
-
Weak or no detectable ternary complex formation in biophysical assays (e.g., SPR, ITC, FRET).
-
A significant "hook effect" at high compound concentrations, where the formation of unproductive binary complexes dominates over the ternary complex.[4][5]
-
Negative cooperativity (α < 1) , indicating that the binding of one protein partner hinders the binding of the other.[3]
-
Poor degradation efficiency (high DC50, low Dmax) in cellular assays, despite good binary binding affinities of the molecule to the target protein and the E3 ligase.[5][6]
-
Discrepancies between in vitro and in vivo results , where a compound that forms a binary complex in vitro fails to show activity in cells.[7]
Q3: How does the linker in a bifunctional molecule like a PROTAC influence steric hindrance?
A3: The linker plays a critical role in determining the geometry and stability of the ternary complex.[8] Its length, composition, and rigidity are crucial factors.[9]
-
Linker Length: An inappropriate linker length can lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.[8][10] A linker that is too short may not allow the two proteins to come together, while a linker that is too long might lead to unproductive binding modes or reduced selectivity.[8]
-
Linker Composition and Rigidity: The chemical makeup of the linker influences its flexibility and the conformations it can adopt. A more rigid linker can help to pre-organize the molecule into a conformation that is favorable for ternary complex formation, potentially reducing the entropic penalty of binding.[9]
Troubleshooting Guides
Problem: Poor or No Ternary Complex Formation Detected
Possible Cause: Steric clashes are preventing the association of the three components.
Troubleshooting Steps:
-
Modify the Linker:
-
Vary Linker Length: Synthesize a series of compounds with varying linker lengths to identify the optimal distance for productive ternary complex formation.[10][11]
-
Alter Linker Composition: Introduce different chemical moieties into the linker to change its rigidity and conformational preferences. For example, incorporating rigid groups like piperazine or carbonyls can reduce flexibility.[11]
-
-
Modify the Ligands:
-
Remove or Replace Bulky Groups: If structural information is available, identify bulky chemical groups on your small molecule that may be causing steric clashes and replace them with smaller, isosteric groups.[12][13]
-
Change Ligand Exit Vector: Alter the point of attachment of the linker to one or both of the ligands to change the relative orientation of the recruited proteins.
-
-
Structural Analysis:
-
Computational Modeling: Use molecular docking and modeling to predict the structure of the ternary complex and identify potential steric clashes.[11][14] This can guide the rational design of new compounds.
-
X-ray Crystallography or Cryo-EM: If possible, obtaining a high-resolution structure of the ternary complex can provide definitive insights into the interactions and guide structure-based design efforts.[15][16]
-
Problem: High "Hook Effect" Observed
Possible Cause: At high concentrations, the bifunctional molecule is forming more binary complexes (molecule-target or molecule-ligase) than ternary complexes, leading to a decrease in the desired outcome (e.g., degradation). This can be exacerbated by poor cooperativity due to steric hindrance.
Troubleshooting Steps:
-
Improve Cooperativity: The "hook effect" can be mitigated by improving the positive cooperativity of the ternary complex. This means that the interaction between the two proteins in the complex stabilizes the binding of the small molecule.[3]
-
Focus on linker optimization as described above to promote favorable protein-protein interactions.
-
Utilize structure-guided design to introduce modifications that create favorable contacts between the target protein and the E3 ligase.
-
-
Dose-Response Analysis: Carefully titrate the concentration of your compound to identify the optimal concentration range for ternary complex formation and subsequent activity before the "hook effect" becomes dominant.
Quantitative Data Summary
When troubleshooting steric hindrance, it is crucial to quantitatively measure the impact of your modifications. The following table summarizes key parameters to measure.
| Parameter | Description | Desired Outcome for Optimal Ternary Complex Formation | Common Assays |
| Binary Affinity (Kd) | The dissociation constant for the binding of your molecule to the target protein and the E3 ligase individually. | Strong binding is a prerequisite but does not guarantee ternary complex formation. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP)[4] |
| Ternary Complex Affinity (Kd) | The dissociation constant for the formation of the ternary complex. | A low Kd value indicates a stable ternary complex. | ITC, SPR[4] |
| Cooperativity (α) | A measure of how the binding of one protein affects the binding of the other. It is the ratio of the binary to ternary complex binding affinities. | α > 1 (Positive cooperativity) is generally desirable as it indicates the protein-protein interactions stabilize the complex.[3] | Calculated from binary and ternary Kd values measured by ITC or SPR. |
| DC50 | The concentration of the compound that results in 50% degradation of the target protein. | A lower DC50 value indicates higher potency. | Western Blot, NanoBRET, Lumit assays[6][7] |
| Dmax | The maximum percentage of target protein degradation achieved. | A higher Dmax value indicates greater efficacy. | Western Blot, NanoBRET, Lumit assays[6][7][17] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol provides a method to qualitatively assess the formation of a ternary complex in a cellular context.[18][19]
Methodology:
-
Cell Culture and Transfection: Culture cells expressing the target protein and E3 ligase. If necessary, transfect cells with constructs to express tagged versions of the proteins (e.g., FLAG-tag, HA-tag).
-
Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
First Immunoprecipitation: Incubate the cell lysate with magnetic beads conjugated to an antibody against the first tagged protein (e.g., anti-FLAG beads). This will pull down the first protein and any interacting partners.
-
Elution: Elute the protein complexes from the beads. A gentle elution using a competitive peptide (e.g., FLAG peptide) is recommended to preserve the integrity of the complex.
-
Second Immunoprecipitation: Incubate the eluted sample with magnetic beads conjugated to an antibody against the second tagged protein (e.g., anti-HA beads).
-
Western Blot Analysis: Elute the final complexes and analyze the components by Western blotting using antibodies against all three components of the expected ternary complex.
Isothermal Titration Calorimetry (ITC) to Quantify Binding Affinities and Cooperativity
ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions, including affinity (Kd), enthalpy (ΔH), and entropy (ΔS).[20]
Methodology:
-
Protein and Compound Preparation: Purify the target protein and the E3 ligase complex. Prepare a concentrated solution of the bifunctional molecule. Ensure all components are in the same buffer.
-
Binary Titrations:
-
Titrate the small molecule into a solution of the target protein to determine the binary affinity (Kd1).
-
Titrate the small molecule into a solution of the E3 ligase to determine the second binary affinity (Kd2).
-
-
Ternary Complex Titration:
-
To measure the affinity of the small molecule for the pre-formed protein-protein complex, titrate the small molecule into a solution containing both the target protein and the E3 ligase.
-
Alternatively, to measure the affinity of one protein for the pre-formed small molecule-protein complex, titrate one protein into a solution containing the other protein pre-saturated with the small molecule.
-
-
Data Analysis: Fit the ITC data to an appropriate binding model to determine the thermodynamic parameters for both binary and ternary complex formation. Calculate the cooperativity factor (α).
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A workflow for troubleshooting steric hindrance in ternary complex formation.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. skazkamoroza.ru [skazkamoroza.ru]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Impact of linker length on the activity of PROTACs. | Semantic Scholar [semanticscholar.org]
- 11. frontiersin.org [frontiersin.org]
- 12. biomedres.us [biomedres.us]
- 13. biomedres.us [biomedres.us]
- 14. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
- 16. diposit.ub.edu [diposit.ub.edu]
- 17. Ternary Complex Formation [promega.com]
- 18. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to VHL Engagement by (S, R, S)-AHPC-PEG8-acid for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S, R, S)-AHPC-PEG8-acid, a key component in many Proteolysis Targeting Chimeras (PROTACs), against other common von Hippel-Lindau (VHL) E3 ligase ligands. The engagement of a PROTAC with an E3 ligase is the critical first step in initiating the degradation of a target protein. This document offers a detailed analysis of binding affinities, experimental protocols to validate engagement, and visual representations of the underlying biological processes to aid researchers in the selection and validation of VHL ligands for their targeted protein degradation studies.
Introduction to VHL Engagement in PROTAC Technology
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to eliminate specific proteins of interest (POIs). A PROTAC molecule consists of a ligand that binds to the POI, a linker, and a ligand that recruits an E3 ubiquitin ligase. The von Hippel-Lindau (VHL) E3 ligase is one of the most widely used E3 ligases in PROTAC design due to its favorable characteristics. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is essential for the subsequent ubiquitination and proteasomal degradation of the POI. Therefore, robust validation of the PROTAC's E3 ligase ligand engagement is a cornerstone of successful PROTAC development.
This compound is a synthetic chemical entity that incorporates a VHL ligand based on the (S, R, S)-AHPC core, which is also known as VH032-NH2.[1][2] This core structure is a derivative of the well-characterized VHL ligand, VH032.[3] The PEG8 linker enhances the aqueous solubility of the molecule, and the terminal carboxylic acid group provides a convenient point for conjugation to a POI ligand, thus forming a complete PROTAC.[4]
Comparative Analysis of VHL Ligand Performance
The efficacy of a VHL-recruiting PROTAC is directly influenced by the binding affinity of its VHL ligand. A higher affinity generally leads to more efficient recruitment of the VHL E3 ligase complex and subsequent degradation of the target protein. Below is a comparison of the binding affinities of the core (S, R, S)-AHPC structure and other commonly used VHL ligands.
| Ligand | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method(s) |
| (S, R, S)-AHPC (VH032-NH2) | Not directly reported | Indirectly validated via PROTAC activity (GMB-475 IC50 = 1.11 µM for target degradation)[1][2] | Cellular degradation assays |
| VH032 | 185 nM[5] | - | Isothermal Titration Calorimetry (ITC)[3] |
| VH298 | 80 - 90 nM[5] | - | ITC, Fluorescence Polarization[5] |
| VHL-IN-1 | 37 nM[5] | - | Not specified[5] |
| VL285 | - | 0.34 µM[5] | Not specified[5] |
| VHL Ligand 14 | - | 196 nM[5] | Not specified[5] |
Experimental Protocols for Validating VHL Engagement
Accurate and reproducible methods are essential for confirming the interaction between a VHL ligand and the VHL protein. This section provides detailed protocols for commonly used in vitro and cellular assays.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This is a competitive binding assay that measures the displacement of a fluorescently labeled VHL ligand by the test compound.
Materials:
-
VHL protein (recombinant)
-
Fluorescently labeled VHL ligand (e.g., a europium cryptate-labeled anti-tag antibody for a tagged VHL protein and a fluorescently labeled VHL tracer)
-
Test compound (this compound or derived PROTAC)
-
Assay buffer
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the test compound dilutions.
-
VHL Addition: Add the VHL protein to each well.
-
Tracer Addition: Add the fluorescently labeled VHL ligand and the corresponding antibody to each well.
-
Incubation: Incubate the plate at room temperature for the recommended time (typically 1-2 hours), protected from light.
-
Measurement: Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the HTRF ratio and plot it against the concentration of the test compound to determine the IC50 value.
Fluorescence Polarization (FP) Assay
This assay measures the change in the polarization of light emitted from a fluorescently labeled VHL ligand upon binding to the VHL protein.
Materials:
-
VHL protein (recombinant)
-
Fluorescently labeled VHL ligand (tracer)
-
Test compound
-
Assay buffer
-
Black, low-volume microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation: Prepare solutions of VHL protein, fluorescent tracer, and serial dilutions of the test compound in assay buffer.
-
Reaction Setup: In the microplate, add the test compound dilutions.
-
VHL and Tracer Addition: Add the VHL protein and the fluorescent tracer to each well.
-
Incubation: Incubate the plate at room temperature for the recommended time to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Plot the change in fluorescence polarization against the concentration of the test compound to calculate the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
VHL protein (highly purified and concentrated)
-
Test compound (highly purified and concentrated)
-
ITC buffer (dialysis buffer for the protein)
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation: Dialyze the VHL protein extensively against the ITC buffer. Dissolve the test compound in the final dialysis buffer.
-
ITC Instrument Setup: Thoroughly clean the sample cell and the injection syringe. Load the VHL protein into the sample cell and the test compound into the injection syringe.
-
Titration: Perform a series of small injections of the test compound into the sample cell containing the VHL protein while monitoring the heat change.
-
Control Experiment: Perform a control titration by injecting the test compound into the buffer alone to measure the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the binding data and fit the resulting isotherm to a suitable binding model to determine the Kd, n, and ΔH.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (e.g., VHL ligand) to a ligand (e.g., immobilized VHL protein) in real-time.
Materials:
-
VHL protein (recombinant)
-
Test compound
-
SPR sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer
-
SPR instrument
Procedure:
-
VHL Immobilization: Immobilize the VHL protein onto the sensor chip surface using standard amine coupling chemistry.
-
Binding Analysis: Inject a series of concentrations of the test compound over the sensor surface and monitor the change in the SPR signal (response units, RU).
-
Regeneration: After each injection, regenerate the sensor surface to remove the bound compound.
-
Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate the formation of the ternary complex (VHL-PROTAC-Target) in a cellular context.[6]
Materials:
-
Cells expressing the target protein and VHL
-
PROTAC molecule containing the this compound linker
-
Lysis buffer
-
Antibodies against the target protein and VHL
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with the PROTAC molecule for the desired time.
-
Cell Lysis: Lyse the cells to release the protein complexes.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein, followed by the addition of protein A/G beads to pull down the target protein and its binding partners.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads.
-
Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both the target protein and VHL to confirm their co-precipitation.
Visualizing the Pathway and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: PROTAC-mediated protein degradation pathway engaging the VHL E3 ligase.
Caption: A simplified workflow for the HTRF-based VHL binding assay.
Caption: Experimental workflow for Co-Immunoprecipitation to validate ternary complex formation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
(S, R, S)-AHPC-PEG8-acid in PROTACs: A Comparative Guide to PEG Linkers
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The linker connecting the target protein binder and the E3 ligase ligand is a critical component of a PROTAC, profoundly influencing its efficacy, solubility, and pharmacokinetic properties. Among the various linker types, polyethylene glycol (PEG) chains are frequently employed due to their hydrophilicity and ability to provide conformational flexibility. This guide provides a comparative analysis of (S, R, S)-AHPC-PEG8-acid, a von Hippel-Lindau (VHL) E3 ligase ligand functionalized with an eight-unit PEG linker, and other PEG linkers of varying lengths in the context of PROTAC design and performance.
The Role of the Linker in PROTAC Function
A PROTAC's mechanism of action relies on its ability to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The linker's length, composition, and attachment points are pivotal in achieving a productive ternary complex geometry. An optimal linker facilitates the necessary protein-protein interactions without introducing steric hindrance.
This compound: Structure and Properties
This compound is a key building block in PROTAC synthesis. It consists of the (S, R, S)-AHPC moiety, a potent and well-characterized ligand for the VHL E3 ligase, connected to an eight-unit polyethylene glycol (PEG8) chain that terminates in a carboxylic acid.
-
(S, R, S)-AHPC: This component ensures high-affinity binding to the VHL E3 ligase, a crucial step in hijacking the ubiquitin-proteasome system.
-
PEG8 Linker: The eight ethylene glycol units confer several advantageous properties:
-
Increased Hydrophilicity: PEG linkers enhance the aqueous solubility of the PROTAC molecule, which is often a challenge for these large and complex structures.[1]
-
Flexibility: The flexible nature of the PEG chain allows the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex.[2]
-
Optimized Length: A linker of sufficient length is necessary to span the distance between the target protein and the E3 ligase.
-
-
Terminal Carboxylic Acid: This functional group provides a convenient handle for conjugation to a target protein ligand via an amide bond formation.
Comparative Performance of PEG Linkers in VHL-based PROTACs
The length of the PEG linker has a significant impact on the degradation efficiency of a PROTAC. A systematic study by Wurz et al. on BRD4-targeting PROTACs utilizing a VHL ligand provides valuable insights into the structure-activity relationship of PEG linker length. While the specific VHL ligand in this study is not explicitly named (S,R,S)-AHPC, its core structure is representative of this class of VHL binders. The study systematically varied the number of PEG units in the linker and evaluated the resulting PROTACs for their ability to degrade BRD4 in 22Rv1 cells.
Data Presentation: BRD4 Degradation by VHL-recruiting PROTACs with Varying PEG Linker Lengths
| PROTAC (Linker) | DC50 (nM) | Dmax (%) |
| VHL-PROTAC-PEG0 | >1000 | <20 |
| VHL-PROTAC-PEG1 | 180 | ~70 |
| VHL-PROTAC-PEG2 | 37 | >95 |
| VHL-PROTAC-PEG3 | 21 | >95 |
| VHL-PROTAC-PEG4 | 26 | >95 |
Data extracted from Wurz, R. P., et al. J. Med. Chem. 2018, 61 (2), 453–461.
Observations:
-
A clear dependence of degradation activity on linker length is observed.
-
The PROTAC with no PEG linker (PEG0) was inactive, highlighting the necessity of a linker to bridge the VHL and BRD4 proteins.
-
A progressive increase in potency (lower DC50) and efficacy (higher Dmax) is seen as the linker length increases from one to three PEG units.
-
PROTACs with two, three, and four PEG units all demonstrated high levels of BRD4 degradation (>95%), with the PEG3 variant showing the highest potency (DC50 = 21 nM).
-
This data suggests an optimal range for the PEG linker length in this specific PROTAC system, with linkers shorter than two PEG units being significantly less effective.
It is important to note that while this study provides a clear trend, the optimal linker length is highly dependent on the specific target protein and the chosen warhead. Therefore, a systematic evaluation of linker length is often a critical step in the optimization of any new PROTAC.
Experimental Protocols
The characterization of PROTACs involves a series of key experiments to determine their binding, ubiquitination, and degradation activities.
Ternary Complex Formation Assay (AlphaScreen)
This proximity-based assay is used to measure the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase).
Methodology:
-
Reagents: Biotinylated target protein (e.g., BRD4), GST-tagged E3 ligase complex (e.g., VHL-ElonginB-ElonginC), Streptavidin-coated Donor beads, anti-GST Acceptor beads, and the PROTAC of interest.
-
Procedure:
-
The biotinylated target protein, GST-tagged E3 ligase, and varying concentrations of the PROTAC are incubated together in an assay buffer.
-
Streptavidin-coated Donor beads and anti-GST Acceptor beads are added to the mixture.
-
If a ternary complex is formed, the Donor and Acceptor beads are brought into close proximity.
-
Upon excitation at 680 nm, the Donor beads release singlet oxygen, which excites the Acceptor beads, resulting in a chemiluminescent signal at 520-620 nm.
-
-
Data Analysis: The signal intensity is plotted against the PROTAC concentration. A bell-shaped curve is typically observed, as high concentrations of the PROTAC can lead to the formation of binary complexes, which reduces the ternary complex formation (the "hook effect").
Cellular Degradation Assay (Western Blot)
This is a standard method to quantify the reduction in the level of the target protein within cells after treatment with a PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Cells expressing the target protein (e.g., 22Rv1 cells for BRD4) are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Cells are washed with PBS and lysed using a suitable lysis buffer containing protease inhibitors.
-
The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Equal amounts of total protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with a primary antibody specific for the target protein.
-
A primary antibody against a loading control protein (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and imaged.
-
-
Data Analysis:
-
The intensity of the target protein band is normalized to the intensity of the loading control band.
-
The percentage of protein remaining relative to the vehicle control is calculated for each PROTAC concentration.
-
DC50 (the concentration at which 50% degradation is achieved) and Dmax (the maximum percentage of degradation) values are determined by plotting the percentage of remaining protein against the log of the PROTAC concentration and fitting the data to a dose-response curve.
-
Visualizing PROTAC Concepts
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for the evaluation of novel PROTACs.
Conclusion
The selection of an appropriate linker is a critical determinant of PROTAC success. This compound represents a valuable tool for PROTAC development, offering a potent VHL ligand pre-functionalized with a PEG linker that generally confers favorable properties. However, the presented data underscores that there is no universally optimal PEG linker length. The systematic evaluation of a series of linkers with varying PEG lengths, such as those from PEG2 to PEG8 and beyond, is a crucial step in the rational design and optimization of potent and effective PROTAC degraders. The experimental protocols outlined in this guide provide a framework for researchers to characterize and compare the performance of different PROTAC linker constructs.
References
A Comparative Guide: (S, R, S)-AHPC-PEG8-acid versus Cereblon-Recruiting Linkers in Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation, the choice of E3 ligase recruiting linker is a critical determinant of the efficacy and pharmacological properties of a Proteolysis Targeting Chimera (PROTAC). This guide provides a detailed comparison between PROTACs employing the von Hippel-Lindau (VHL) E3 ligase-recruiting linker, (S, R, S)-AHPC-PEG8-acid, and those utilizing the more broadly employed class of cereblon (CRBN)-recruiting linkers. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the design and optimization of novel protein degraders.
Introduction to E3 Ligase-Recruiting Linkers
PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome. The two most predominantly utilized E3 ligases in PROTAC design are VHL and cereblon (CRBN).[1][2]
This compound is a ready-to-use PROTAC linker that incorporates the (S, R, S)-AHPC moiety, a high-affinity ligand for the VHL E3 ligase.[3] This is connected to an 8-unit polyethylene glycol (PEG) chain, which enhances aqueous solubility and provides flexibility, terminating in a carboxylic acid for conjugation to a POI ligand.[3][4]
Cereblon-recruiting linkers are a class of linkers derived from immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[5] These molecules bind to the CRBN substrate receptor of the CRL4-CRBN E3 ligase complex.[5]
Mechanism of Action and Ternary Complex Formation
The fundamental mechanism for both VHL and CRBN-recruiting PROTACs is the formation of a productive ternary complex. However, the specific biophysical properties and cooperativity of this complex can differ significantly, influencing the degradation efficiency.
Signaling Pathway
The following diagram illustrates the general mechanism of action for a PROTAC, which is applicable to both VHL and CRBN-recruiting molecules.
Comparative Performance Data
| Parameter | (S, R, S)-AHPC-based Linkers (VHL) | Cereblon-recruiting Linkers | Key Considerations |
| Binding Affinity (to E3) | High affinity, with Kd values typically in the nanomolar range. | Variable affinity depending on the IMiD derivative (Pomalidomide > Lenalidomide > Thalidomide).[5] | The affinity of the linker to the E3 ligase is a critical factor but does not solely determine the degradation efficiency. |
| Ternary Complex Cooperativity | Can exhibit both positive and negative cooperativity depending on the POI and linker geometry.[7] | Also displays variable cooperativity. The stability of the ternary complex is a better predictor of degradation than binary affinities.[8] | Positive cooperativity, where the binding of one protein increases the affinity for the other, is often desirable. |
| Degradation Efficiency (DC50) | Capable of achieving sub-nanomolar to low nanomolar DC50 values.[9] | Also demonstrates a wide range of DC50 values, frequently in the low nanomolar range.[5][] | DC50 values are highly dependent on the specific POI, cell line, and linker composition. |
| Maximal Degradation (Dmax) | Often achieves >90% degradation.[11] | Also frequently reaches >90% degradation.[5] | Dmax can be limited by factors such as protein synthesis rates and accessibility of lysines on the POI. |
| Cell Permeability | Generally a challenge for all PROTACs due to high molecular weight. PEG linkers can impact permeability.[12] | Smaller CRBN ligands may offer some advantages in physicochemical properties.[12] | Linker composition and the ability to form intramolecular hydrogen bonds to shield polar surface area are key for permeability. |
| Selectivity | The selectivity of degradation can be influenced by the specific ternary complex interfaces formed. | The choice of IMiD derivative and linker attachment point can affect the recruitment of neosubstrates, potentially leading to off-target effects. | Proteomics-based approaches are essential to profile the selectivity of a PROTAC. |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize and compare PROTACs.
Ternary Complex Formation Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay measures the proximity of the POI and the E3 ligase induced by the PROTAC.
Materials:
-
Recombinant tagged POI (e.g., His-tagged)
-
Recombinant tagged E3 ligase complex (e.g., GST-tagged VHL or CRBN-DDB1)
-
Lanthanide-labeled anti-tag antibody (e.g., Tb-anti-His) - Donor
-
Fluorescently-labeled anti-tag antibody (e.g., AF488-anti-GST) - Acceptor
-
PROTAC of interest
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Prepare a solution containing the tagged POI and the lanthanide-labeled antibody.
-
Prepare a solution containing the tagged E3 ligase and the fluorescently-labeled antibody.
-
In a microplate, add the POI solution, the E3 ligase solution, and varying concentrations of the PROTAC.
-
Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes) to allow for complex formation.[13]
-
Measure the TR-FRET signal by exciting the donor and measuring emission from both the donor and acceptor.
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission). A bell-shaped curve is typically observed, with the peak indicating the optimal concentration for ternary complex formation.[14]
Protein Degradation Assay (HiBiT Assay)
This assay quantifies the amount of target protein remaining in cells after PROTAC treatment.
Materials:
-
CRISPR/Cas9-engineered cell line with the POI endogenously tagged with a HiBiT peptide.[15]
-
LgBiT protein
-
Nano-Glo® HiBiT Lytic Detection System
-
PROTAC of interest
-
Cell culture medium and reagents
-
Luminometer
Procedure:
-
Seed the HiBiT-tagged cells in a white, opaque-bottomed microplate and incubate overnight.
-
Treat the cells with a serial dilution of the PROTAC or vehicle control.
-
Incubate for the desired time period (e.g., 2-24 hours).
-
Lyse the cells and add the LgBiT protein and substrate according to the manufacturer's protocol.[16]
-
Measure the luminescence signal.
-
Normalize the luminescence signal to a control for cell viability if necessary.
-
Plot the normalized luminescence (proportional to POI levels) against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.[17]
Binding Affinity Assay (Fluorescence Polarization - FP)
This assay measures the binding affinity of the PROTAC to the E3 ligase or the POI.
Materials:
-
Recombinant E3 ligase or POI
-
Fluorescently-labeled tracer ligand that binds to the protein of interest
-
PROTAC of interest
-
Assay buffer
-
Microplate reader with FP capabilities
Procedure:
-
In a microplate, add a fixed concentration of the protein and the fluorescent tracer.
-
Add a serial dilution of the PROTAC.
-
Incubate to reach binding equilibrium.
-
Measure the fluorescence polarization. The displacement of the tracer by the PROTAC will result in a decrease in polarization.
-
Plot the change in polarization against the PROTAC concentration and fit the data to determine the binding affinity (Ki or IC50).[14][18]
Experimental and Logical Workflows
The following diagrams illustrate the logical workflow for PROTAC development and a generalized experimental workflow for comparative analysis.
Conclusion
The selection between a VHL-recruiting linker like this compound and a cereblon-recruiting linker is a multifaceted decision that depends on the specific target protein, the desired pharmacological profile, and the cellular context. While both classes of linkers have been successfully employed to create potent and selective protein degraders, they exhibit distinct characteristics in terms of their binding partners, potential for off-target effects (neosubstrate degradation for CRBN), and physicochemical properties. A systematic and parallel evaluation using the experimental approaches outlined in this guide is crucial for identifying the optimal E3 ligase and linker combination for a given therapeutic target. The continued development of novel E3 ligase ligands and a deeper understanding of the principles governing ternary complex formation will further empower the rational design of next-generation protein degraders.
References
- 1. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (S,R. S)-AHPC-PEG8-COOH - CD Bioparticles [cd-bioparticles.net]
- 4. This compound | BroadPharm [broadpharm.com]
- 5. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 11. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 16. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Target Degradation [promega.ro]
- 18. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of PROTAC-mediated protein degradation using orthogonal methods
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of selectively eliminating disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the cell's own ubiquitin-proteasome system to induce the degradation of a target protein. This novel mechanism of action necessitates a robust and multi-faceted validation process to confirm the desired on-target degradation and assess potential off-target effects. Relying on a single analytical method is insufficient; therefore, a suite of orthogonal techniques is crucial to generate a comprehensive and reliable data package.
This guide provides a comparative overview of key orthogonal methods for validating PROTAC-mediated protein degradation. We will delve into the experimental protocols for each technique, present quantitative data for easy comparison, and illustrate the underlying principles and workflows with clear diagrams.
The PROTAC Mechanism of Action: A Ternary Complex is Key
PROTACs are heterobifunctional molecules comprised of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step in the degradation process. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the proteasome.
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to polyubiquitination and proteasomal degradation of the target protein.
Comparison of Orthogonal Validation Methods
A multi-pronged approach to validation provides a higher degree of confidence in the efficacy and specificity of a PROTAC. Below is a comparison of commonly employed orthogonal methods.
| Method | Principle | Throughput | Key Parameters | Advantages | Disadvantages |
| Western Blot | Antibody-based detection of protein size and abundance | Low to Medium | DC50, Dmax | Widely accessible, provides molecular weight information | Semi-quantitative, labor-intensive, requires specific antibodies |
| ELISA | Antibody-based quantitative detection of protein | High | DC50, Dmax | Highly sensitive and quantitative, high-throughput | Requires specific antibody pairs, no size information |
| HiBiT/NanoBRET | Luminescence/BRET-based detection of tagged protein levels | High | DC50, Dmax, degradation kinetics | Real-time kinetics in live cells, highly sensitive, no antibodies needed for detection | Requires genetic modification of the target protein |
| Mass Spectrometry | Unbiased identification and quantification of proteins | Low to Medium | Global protein changes, off-target effects | Unbiased and comprehensive, can identify off-targets and post-translational modifications | Technically complex, lower throughput, expensive |
| Flow Cytometry | Antibody-based detection of protein levels in single cells | High | Percentage of positive cells, mean fluorescence intensity | High-throughput, single-cell resolution, can analyze subpopulations | Requires cell surface or intracellular staining protocols, indirect protein measurement |
| Immunofluorescence | Antibody-based detection of protein localization | Low to Medium | Protein levels and subcellular localization | Provides spatial information, visual confirmation of degradation | Can be semi-quantitative, lower throughput |
DC50 : The concentration of the PROTAC that induces 50% degradation of the target protein. Dmax : The maximal level of protein degradation achieved.
Illustrative Data: Validation of BRD4 Degradation by MZ1
To illustrate how these methods compare, we have compiled representative data for the well-characterized BRD4-degrading PROTAC, MZ1.
| Method | Cell Line | Treatment Time | DC50 (nM) | Dmax (%) | Reference |
| Western Blot | HeLa | 24h | ~10-100 | >90% | [1][2] |
| HiBiT/NanoBRET | HEK293 | 24h | ~8 | >90% | [3][4] |
| Mass Spectrometry | Varies | Varies | - | - | [5] |
| Flow Cytometry | Varies | Varies | - | - | [6] |
| Immunofluorescence | U2OS | 4h | - | Visual reduction | [7] |
Note: The presented values are approximations derived from multiple sources and are intended for illustrative purposes. Experimental conditions can significantly influence the observed DC50 and Dmax.
Experimental Workflows and Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are the workflows and key steps for the discussed orthogonal validation methods.
Experimental Workflow for PROTAC Validation
Caption: A typical workflow for the orthogonal validation of a PROTAC candidate, moving from initial degradation assessment to mechanistic and functional studies.
Western Blotting
Principle: This technique separates proteins by molecular weight via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the protein of interest.
Detailed Protocol:
-
Cell Lysis:
-
Treat cells with varying concentrations of the PROTAC for a desired time course.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
-
Analysis:
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control and plot dose-response curves to determine DC50 and Dmax.
-
HiBiT/NanoBRET Assay
Principle: This method utilizes a small, 11-amino-acid peptide tag (HiBiT) that is knocked into the endogenous locus of the target protein. The HiBiT tag can combine with a larger subunit (LgBiT) to form a functional NanoLuc luciferase. The luminescence signal is directly proportional to the amount of HiBiT-tagged protein, allowing for real-time, quantitative monitoring of protein degradation in live cells.
Detailed Protocol:
-
Cell Line Generation:
-
Use CRISPR/Cas9 to knock in the HiBiT tag at the N- or C-terminus of the gene encoding the protein of interest in a cell line stably expressing LgBiT.
-
-
Cell Plating:
-
Plate the HiBiT-tagged cells in a white, 96-well plate.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC.
-
Add the PROTAC dilutions to the cells.
-
-
Luminescence Measurement (Endpoint):
-
After the desired incubation time, add a lytic reagent containing the NanoLuc substrate.
-
Measure luminescence using a plate reader.
-
-
Luminescence Measurement (Kinetic):
-
Add a live-cell substrate to the medium before or concurrently with the PROTAC.
-
Measure luminescence at regular intervals over time using a plate reader equipped with a live-cell incubator.
-
-
Analysis:
-
Normalize luminescence signals to a vehicle control.
-
For endpoint assays, plot dose-response curves to determine DC50 and Dmax.
-
For kinetic assays, analyze the rate of degradation and time to Dmax.
-
Mass Spectrometry-Based Proteomics
Principle: This unbiased approach identifies and quantifies thousands of proteins in a cell lysate. It is the gold standard for assessing the selectivity of a PROTAC by revealing any unintended "off-target" degradation.
Detailed Protocol:
-
Sample Preparation:
-
Treat cells with the PROTAC at a concentration that gives maximal degradation (Dmax) and a vehicle control.
-
Lyse the cells and quantify the protein content.
-
-
Protein Digestion and Labeling:
-
Digest the proteins into peptides using an enzyme like trypsin.
-
For quantitative analysis, label the peptides from different samples with isobaric tags (e.g., TMT or iTRAQ).
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the labeled peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to determine their sequence and quantify the relative abundance of each protein across the different samples.
-
-
Data Analysis:
-
Use specialized software to identify the proteins and quantify the changes in their abundance following PROTAC treatment.
-
Identify proteins that are significantly downregulated to confirm on-target degradation and discover potential off-target effects.
-
Flow Cytometry
Principle: This technique measures the fluorescence of individual cells as they pass through a laser beam. By staining cells with fluorescently labeled antibodies against the protein of interest, it can quantify protein levels on a per-cell basis.
Detailed Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the PROTAC as required.
-
Harvest the cells by trypsinization or scraping.
-
-
Fixation and Permeabilization (for intracellular targets):
-
Fix the cells with a crosslinking agent like paraformaldehyde.
-
Permeabilize the cell membrane with a detergent (e.g., saponin or Triton X-100) to allow antibody entry.
-
-
Antibody Staining:
-
Incubate the cells with a primary antibody against the protein of interest.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
-
Data Acquisition:
-
Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity of thousands of individual cells.
-
-
Analysis:
-
Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI) or the percentage of cells with reduced fluorescence.
-
Compare the results from PROTAC-treated cells to vehicle-treated controls.
-
Immunofluorescence Microscopy
Principle: This method uses fluorescently labeled antibodies to visualize the subcellular localization and abundance of a target protein in fixed cells.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips and treat with the PROTAC.
-
-
Fixation and Permeabilization:
-
Fix the cells with paraformaldehyde and permeabilize with a detergent.
-
-
Blocking and Staining:
-
Block non-specific binding sites with serum or BSA.
-
Incubate with a primary antibody against the protein of interest, followed by a fluorescently labeled secondary antibody.
-
A nuclear counterstain like DAPI can also be used.
-
-
Imaging:
-
Mount the coverslips on microscope slides and acquire images using a fluorescence or confocal microscope.
-
-
Analysis:
-
Visually inspect the images for changes in fluorescence intensity and subcellular localization of the target protein.
-
Image analysis software can be used to quantify the fluorescence intensity per cell.
-
Conclusion
The validation of PROTAC-mediated protein degradation is a critical step in the development of this exciting new class of therapeutics. A comprehensive understanding of a PROTAC's efficacy, selectivity, and mechanism of action can only be achieved through the use of multiple, orthogonal validation methods. By combining traditional techniques like Western Blotting with high-throughput approaches such as HiBiT/NanoBRET and unbiased methods like mass spectrometry, researchers can build a robust data package that provides a high degree of confidence in their PROTAC candidates. This guide serves as a starting point for establishing a rigorous and reliable workflow for the validation of PROTAC-mediated protein degradation.
References
- 1. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Target Degradation [promega.sg]
- 4. promega.com [promega.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of E3 Ligase Ligands for PROTACs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate E3 ubiquitin ligase and its corresponding ligand is a critical determinant in the successful design of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of the most ubiquitously utilized E3 ligase ligands, presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of crucial pathways and workflows.
PROTACs are heterobifunctional molecules that commandeer the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[1][2] They consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][3] While over 600 E3 ligases are known, a select few have been predominantly exploited for PROTAC development, largely due to the availability of well-characterized, high-affinity small molecule ligands.[4][5] This guide focuses on the most prominent E3 ligases: Cereblon (CRBN), von Hippel-Lindau (VHL), inhibitors of apoptosis proteins (IAPs), and mouse double minute 2 homolog (MDM2).[6][7]
Performance Comparison of E3 Ligase Ligands
The efficacy of a PROTAC is not solely dependent on the binary binding affinity of its ligands to the target protein or the E3 ligase.[8] The stability and cooperativity of the ternary complex play a crucial role in determining the degradation efficiency.[8] The choice of E3 ligase can significantly impact a PROTAC's degradation potency (DC50) and maximal degradation level (Dmax). Below are tables summarizing the performance of PROTACs utilizing different E3 ligase ligands against the same protein targets, providing a comparative perspective.
| Target Protein | E3 Ligase Ligand | PROTAC | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | CRBN | dBET1 | <1 | >90 | various | [9] |
| BRD4 | VHL | ARV-771 | <5 | >95 | various | [10] |
| BRD4 | IAP | IAP-based PROTAC | 10 | ~90 | HeLa | [9] |
| BRD4 | MDM2 | MDM2-based PROTAC | 250 | ~70 | RS4;11 | [11] |
| BCR-ABL | CRBN | GMB-475 | 3 | >90 | K562 | [1] |
| BCR-ABL | VHL | SIAIS178 | 10 | >90 | K562 | [1] |
| EGFR (L858R) | CRBN | Compound 69 | 11-25 | Not Specified | HCC-827, H3255 | [4][5] |
| EGFR (L858R) | VHL | Compound 68 | 3.3-5.0 | Not Specified | HCC-827, H3255 | [4][5] |
Note: The presented DC50 and Dmax values are indicative and can vary based on the specific PROTAC construct, linker length and composition, and the experimental conditions.
Key E3 Ligase Ligands and Their Characteristics
Cereblon (CRBN) Ligands
Ligands for CRBN are derived from the thalidomide family of molecules, including lenalidomide and pomalidomide.[9] These are among the most widely used E3 ligase ligands in PROTAC design.[7]
-
Advantages:
-
Disadvantages:
-
Potential for off-target effects related to the inherent biology of CRBN.
-
The "hook effect," where degradation efficiency decreases at high PROTAC concentrations, can be more pronounced.
-
von Hippel-Lindau (VHL) Ligands
VHL ligands are typically based on a hydroxyproline scaffold that mimics the binding of hypoxia-inducible factor 1α (HIF-1α) to VHL.[4]
-
Advantages:
-
Often exhibit high binding affinity and can form very stable ternary complexes.
-
Have been shown to be effective for targets where CRBN-based PROTACs have failed.
-
The VHL-HIF-1α interaction is well-characterized, aiding in rational design.[4]
-
-
Disadvantages:
Inhibitor of Apoptosis Proteins (IAP) Ligands
IAP ligands are often based on the smac-mimetics, such as LCL161.[12]
-
Advantages:
-
Can induce degradation through a different mechanism involving auto-ubiquitination of the IAP protein.
-
May offer an alternative for targets that are resistant to degradation by CRBN or VHL-based PROTACs.
-
-
Disadvantages:
-
The development of potent, selective, and cell-permeable IAP ligands for PROTACs is still an active area of research.
-
Fewer successful examples in the literature compared to CRBN and VHL.
-
Mouse Double Minute 2 Homolog (MDM2) Ligands
MDM2 ligands are typically derived from nutlin-class inhibitors that disrupt the p53-MDM2 interaction.[11]
-
Advantages:
-
Offers another option for E3 ligase recruitment.
-
The p53-MDM2 interaction is a well-studied area in cancer biology.
-
-
Disadvantages:
-
MDM2-recruiting PROTACs have generally shown lower degradation efficiency compared to those recruiting CRBN and VHL.[11]
-
Potential for complex biological effects due to the central role of p53 and MDM2 in cell cycle regulation.
-
Experimental Protocols
Accurate and reproducible experimental data are paramount in the comparative analysis of PROTACs. Below are detailed methodologies for key experiments.
Ternary Complex Formation Assay (TR-FRET)
This assay measures the proximity-induced interaction between the target protein and the E3 ligase in the presence of a PROTAC.[13][14]
-
Materials:
-
Purified, tagged (e.g., His-tag, GST-tag) target protein and E3 ligase.
-
Lanthanide-labeled antibody against one tag (donor fluorophore, e.g., Europium-cryptate).
-
Fluorescently labeled antibody against the other tag (acceptor fluorophore, e.g., d2).
-
PROTAC of interest.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
384-well low-volume microplates.
-
TR-FRET plate reader.
-
-
Procedure:
-
Prepare a solution containing the tagged target protein and the tagged E3 ligase in assay buffer.
-
Add the PROTAC at various concentrations to the wells of the microplate.
-
Add the protein mixture to the wells.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for complex formation.
-
Add the donor and acceptor antibodies to the wells.
-
Incubate for another specified time (e.g., 60 minutes) at room temperature in the dark.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 320-340 nm, emission at 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot it against the PROTAC concentration.
-
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.[13]
-
Materials:
-
Purified target protein, E1 activating enzyme, E2 conjugating enzyme, and the specific E3 ligase.
-
Ubiquitin and ATP.
-
PROTAC of interest.
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).
-
SDS-PAGE gels and Western blot apparatus.
-
Antibodies against the target protein and ubiquitin.
-
-
Procedure:
-
In a microcentrifuge tube, combine the E1, E2, E3, ubiquitin, and ATP in ubiquitination buffer.
-
Add the purified target protein.
-
Add the PROTAC at the desired concentration (a no-PROTAC control is essential).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the target protein to detect the appearance of higher molecular weight, polyubiquitinated forms of the protein.
-
A parallel blot can be probed with an anti-ubiquitin antibody.
-
Cellular Protein Degradation Assay (Western Blot)
This is the most common method to quantify the reduction in the levels of the target protein in cells treated with a PROTAC.
-
Materials:
-
Cell line of interest.
-
Cell culture medium and supplements.
-
PROTAC of interest dissolved in a suitable solvent (e.g., DMSO).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and Western blot apparatus.
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a specific duration (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the target protein and a loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.
-
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological processes and experimental procedures involved in PROTAC research.
Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.
Caption: A typical experimental workflow for assessing PROTAC-mediated protein degradation.
Caption: A comparative overview of common E3 ligase ligands used in PROTACs.
Conclusion
The selection of an E3 ligase and its corresponding ligand is a multifaceted decision in PROTAC design, with no single choice being universally optimal. CRBN and VHL remain the workhorses of the field, each with a distinct set of advantages and disadvantages.[2][7] The expanding toolbox of E3 ligase ligands, including those for IAPs and MDM2, offers valuable alternatives, particularly for targets that prove challenging for the more established recruiters.[1][11] A thorough understanding of the characteristics of each E3 ligase-ligand pair, coupled with rigorous experimental validation using standardized protocols, is essential for the successful development of potent and selective protein degraders. This guide provides a foundational framework to aid researchers in making informed decisions in this dynamic and promising area of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 5. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points | Semantic Scholar [semanticscholar.org]
- 7. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. youtube.com [youtube.com]
in vivo validation of (S, R, S)-AHPC-PEG8-acid PROTAC efficacy in animal models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of a representative Proteolysis Targeting Chimera (PROTAC) that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of the Mouse Double Minute 2 homolog (MDM2) protein. While the specific linker (S, R, S)-AHPC-PEG8-acid was not explicitly detailed in the available in vivo studies, this guide utilizes data from a well-characterized MDM2-targeting, VHL-recruiting PROTAC to illustrate the validation process and performance metrics in animal models. The principles and methodologies presented are directly applicable to the evaluation of PROTACs employing similar linkers and mechanisms of action.
Comparative Efficacy Data
The following tables summarize the in vivo performance of a representative MDM2-targeting PROTAC compared to standard small-molecule MDM2 inhibitors in a triple-negative breast cancer (TNBC) xenograft mouse model.
| In Vivo Efficacy | MDM2-PROTAC | MDM2 Inhibitor (Nutlin) | Vehicle Control |
| Tumor Growth Inhibition | Significant tumor regression | Moderate tumor growth inhibition | Uninhibited tumor growth |
| Mechanism of Action | MDM2 degradation | Inhibition of MDM2-p53 interaction | N/A |
| Effect on p53 Pathway | Activation of TAp73 in p53-mutant cells | Stabilization of wild-type p53 | No effect |
| Observed Toxicity | No significant toxicity to normal cells | Potential for on-target toxicities | N/A |
| Survival Benefit | Significantly extended survival | Moderate survival benefit | - |
| Pharmacokinetic Properties | MDM2-PROTAC |
| Half-life (in mouse liver microsomes) | 25.9 minutes |
| In Vivo Stability | Moderately stable |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Xenograft Mouse Model for Efficacy Studies
-
Cell Line: Human triple-negative breast cancer (TNBC) cells with mutated or deleted p53 are used.
-
Animal Model: Immunocompromised mice (e.g., NOD scid gamma mice) are utilized to prevent rejection of the human tumor xenograft.
-
Tumor Implantation: A suspension of TNBC cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is typically used to calculate tumor volume.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.
-
Dosing Regimen:
-
MDM2-PROTAC group: Administered via intraperitoneal (IP) injection at a specified dose and schedule (e.g., 50 mg/kg, daily).
-
MDM2 Inhibitor group: Administered orally or via IP injection according to established protocols for the specific inhibitor.
-
Vehicle Control group: Administered the vehicle solution used to dissolve the PROTAC and inhibitor.
-
-
Efficacy Endpoints:
-
Tumor Growth: Comparison of tumor volume between treatment and control groups over time.
-
Survival: Monitoring of animal survival, with euthanasia performed when tumors reach a humane endpoint.
-
On-target Efficacy: Collection of tumor tissue at the end of the study for pharmacodynamic analysis (e.g., Western blot to confirm MDM2 degradation).
-
Pharmacokinetic Studies
-
Animal Model: Healthy mice (e.g., C57BL/6) are used.
-
Administration: The MDM2-PROTAC is administered via a single dose, either intravenously (IV) or intraperitoneally (IP).
-
Sample Collection: Blood samples are collected at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
Sample Processing: Plasma is isolated from the blood samples.
-
Bioanalysis: The concentration of the PROTAC in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Pharmacokinetic parameters, including half-life (t½), maximum concentration (Cmax), and area under the curve (AUC), are calculated using appropriate software.
Visualizations
MDM2-Targeting PROTAC Signaling Pathway
Caption: MDM2-PROTAC induced degradation pathway.
In Vivo Efficacy Experimental Workflow
Caption: Workflow for in vivo xenograft studies.
PROTAC vs. Small Molecule Inhibitor Comparison
Caption: PROTAC vs. Inhibitor logical comparison.
Optimizing Protein Degradation: A Comparative Guide to PEG Linker Length Efficiency
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component in the design of an effective PROTAC is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting ligand. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. The length of this PEG linker is a crucial parameter that significantly influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), and consequently, the efficiency of protein degradation.
This guide provides a comparative analysis of the degradation efficiency of PROTACs with different length PEG linkers, supported by quantitative experimental data. It also offers detailed experimental protocols for assessing degradation efficiency and visual diagrams to elucidate the underlying mechanisms and workflows. This information is intended to assist researchers, scientists, and drug development professionals in the rational design and optimization of PROTACs.
The Critical Role of the PEG Linker
The PEG linker in a PROTAC is not merely a spacer but an active contributor to the molecule's overall efficacy. An optimal linker length is essential for inducing the appropriate proximity and orientation between the target protein and the E3 ligase, which is necessary for efficient ubiquitination and subsequent degradation. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in a non-productive ternary complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. Therefore, a systematic evaluation of different linker lengths is often a key step in the development of a potent PROTAC.
Quantitative Comparison of Degradation Efficiency
The degradation efficiency of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax), which indicates the percentage of the target protein degraded at saturating PROTAC concentrations.
The following table summarizes a collection of experimental data from various studies, showcasing the impact of PEG linker length on the degradation of different target proteins. It is important to note that the optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited.
| Target Protein | E3 Ligase Recruited | PEG Linker Length (Number of PEG units) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | CRBN | 0 | < 500 | Not Reported | H661 | [1] |
| BRD4 | CRBN | 1 | > 5000 | Not Reported | H661 | [1] |
| BRD4 | CRBN | 2 | > 5000 | Not Reported | H661 | [1] |
| BRD4 | CRBN | 4 | < 500 | Not Reported | H661 | [1] |
| BRD4 | CRBN | 5 | < 500 | Not Reported | H661 | [1] |
| ERα | VHL | 12 atoms (~3 PEG units) | ~50 | ~75 | MCF-7 | [2] |
| ERα | VHL | 16 atoms (~4 PEG units) | ~25 | ~90 | MCF-7 | [2] |
| BTK | CRBN | < 4 | Impaired Activity | Not Reported | Ramos | [1] |
| BTK | CRBN | ≥ 4 | 1 - 40 | Not Reported | Ramos | [1] |
Note: The data presented in this table is compiled from different research articles and the experimental conditions may vary. Direct comparison across different studies should be made with caution. The number of atoms in the linker is sometimes reported instead of the number of PEG units; an approximate conversion is provided for context.
Visualizing the Mechanism and Workflow
To better understand the process of PROTAC-mediated protein degradation and the experimental approach to its quantification, the following diagrams have been generated using the DOT language.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for comparing degradation efficiency.
Experimental Protocols
Accurate assessment of PROTAC efficiency relies on robust and well-controlled experiments. Below are detailed protocols for two common methods used to quantify protein degradation.
Western Blotting for Protein Degradation
Western blotting is a widely used technique to semi-quantitatively determine the levels of a specific protein in a cell lysate.
Materials:
-
Cultured cells
-
PROTACs with different PEG linker lengths
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of each PROTAC and a vehicle control for the desired time period (e.g., 24 hours).[3]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Normalize the protein concentration for all samples and prepare them with Laemmli buffer. Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of degradation relative to the vehicle-treated control.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Protein Degradation
HTRF is a high-throughput, plate-based assay that allows for the sensitive detection of protein levels in a homogeneous format (no-wash steps).
Materials:
-
Cultured cells
-
PROTACs with different PEG linker lengths
-
Vehicle control (e.g., DMSO)
-
HTRF assay kit for the target protein (containing donor and acceptor fluorophore-conjugated antibodies and lysis buffer)
-
White, low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well or 384-well plate and treat them with PROTACs as described for Western blotting.
-
Cell Lysis: Following treatment, lyse the cells directly in the wells by adding the HTRF lysis buffer provided in the kit. Incubate for the recommended time (e.g., 30 minutes) at room temperature with shaking.
-
Addition of Detection Reagents: Add the pre-mixed HTRF detection reagents (donor and acceptor antibody conjugates) to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 1-4 hours) to allow for antibody binding to the target protein.
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two different wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) for each well. The HTRF signal is proportional to the amount of target protein present. Calculate the percentage of degradation relative to the vehicle-treated control.
Conclusion
The length of the PEG linker is a critical determinant of PROTAC efficacy. As the provided data and established protocols illustrate, a systematic approach to linker length optimization is essential for the development of potent and selective protein degraders. By employing quantitative techniques such as Western blotting and HTRF, researchers can effectively compare the degradation efficiency of different linker constructs and identify the optimal design for their target of interest. The continued exploration of linker technology will undoubtedly pave the way for the next generation of highly effective targeted protein degradation therapies.
References
Quantitative Proteomics for Target Validation: A Comparative Guide to (S, R, S)-AHPC-PEG8-acid PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of PROTACs utilizing the (S, R, S)-AHPC-based linker system for targeted protein degradation. While specific quantitative proteomics data for PROTACs employing the precise (S, R, S)-AHPC-PEG8-acid linker is not publicly available, this guide presents a detailed analysis of a closely related series of PROTACs. This comparative data, focusing on the degradation of polo-like kinase 1 (PLK1) and bromodomain and extra-terminal domain (BET) proteins, offers valuable insights into the efficacy and selectivity of this VHL-recruiting PROTAC platform.
PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to co-opt the cell's natural protein disposal machinery to eliminate specific target proteins. A PROTAC consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The this compound is a linker that incorporates a ligand for the von Hippel-Lindau (VHL) E3 ligase.
The PROTAC facilitates the formation of a ternary complex between the target protein and the E3 ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, effectively removing it from the cell.
Comparative Analysis of (S, R, S)-AHPC-based PROTACs
To illustrate the utility of the (S, R, S)-AHPC linker series, we present data on a dual-targeting PROTAC designed to degrade both PLK1 and BET proteins. The following tables summarize the degradation potency of VHL-based PROTACs with varying PEG linker lengths and compare them to a CRBN-based counterpart.
Table 1: Degradation of BRD4 by (S, R, S)-AHPC-based PROTACs with Varying Linker Lengths
| Compound | Linker (n=PEG units) | DC50 (nM) for BRD4 Degradation |
| 14a | 2 | > 1000 |
| 14b | 4 | > 1000 |
| 14c | 6 | 527 ± 111 |
| 14d | 8 | 158 ± 83 |
DC50: Half-maximal degradation concentration.
Table 2: Comparison of VHL-based vs. CRBN-based PROTACs for BRD4 and PLK1 Degradation
| Compound | E3 Ligase Recruiter | DC50 (nM) for BRD4 Degradation | DC50 (nM) for PLK1 Degradation |
| 14d | VHL ((S,R,S)-AHPC) | 158 ± 83 | > 1000 |
| 17b | CRBN (Pomalidomide) | 3 | 3 |
The data indicates that for the (S, R, S)-AHPC-based PROTACs, a longer PEG linker (n=8) resulted in more potent BRD4 degradation compared to shorter linkers. However, the CRBN-based PROTAC (17b) demonstrated significantly higher potency for both BRD4 and PLK1 degradation. This highlights the critical role of both the linker length and the choice of E3 ligase in determining PROTAC efficacy.
Experimental Protocols for Quantitative Proteomics
Validating the on-target degradation and assessing the off-target effects of PROTACs is crucial. Quantitative proteomics, particularly using mass spectrometry, is the gold standard for this purpose. Below is a detailed methodology for a typical quantitative proteomics workflow.
Cell Culture and PROTAC Treatment
-
Culture cells of interest to approximately 80% confluency.
-
Treat cells with the this compound based PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO).
Cell Lysis and Protein Extraction
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
Protein Quantification
-
Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
Protein Digestion
-
Reduce the disulfide bonds in the proteins using a reducing agent like dithiothreitol (DTT).
-
Alkylate the cysteine residues with an alkylating agent such as iodoacetamide (IAA).
-
Digest the proteins into peptides using a protease, most commonly trypsin.
Peptide Labeling (TMT-based proteomics)
-
Label the peptides from each condition (e.g., different PROTAC concentrations, time points, and vehicle control) with a specific isobaric tandem mass tag (TMT) reagent.
-
Quench the labeling reaction and pool the labeled peptide samples.
Peptide Fractionation
-
To reduce sample complexity and increase proteome coverage, the pooled peptide sample is fractionated using techniques like high-pH reversed-phase high-performance liquid chromatography (RP-HPLC).
LC-MS/MS Analysis
-
Analyze the fractionated peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer isolates and fragments the peptide ions, and the TMT reporter ions are released and detected, providing quantitative information for each peptide across the different samples.
Data Analysis
-
Process the raw mass spectrometry data using specialized software (e.g., Proteome Discoverer, MaxQuant).
-
Identify peptides and proteins by searching the data against a protein sequence database.
-
Quantify the relative abundance of each protein across the different conditions based on the intensity of the TMT reporter ions.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon PROTAC treatment.
Conclusion
The this compound linker provides a versatile platform for the development of VHL-recruiting PROTACs. While direct quantitative proteomics data for this specific linker is not yet in the public domain, the comparative analysis of closely related PROTACs demonstrates the importance of systematic optimization of both the linker and the E3 ligase recruiter to achieve potent and selective protein degradation. The detailed experimental workflow provided herein serves as a robust guide for researchers to validate the efficacy of their own (S, R, S)-AHPC-based PROTACs and to comprehensively characterize their effects on the cellular proteome.
Safety Operating Guide
Prudent Disposal of (S, R, S)-AHPC-PEG8-acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for (S, R, S)-AHPC-PEG8-acid, a synthetic PROTAC (Proteolysis Targeting Chimera) linker used in drug discovery and development. Due to the absence of a publicly available Safety Data Sheet (SDS), this guide emphasizes general best practices and the imperative of consulting vendor-specific information.
Key Chemical Properties and Identifiers
A summary of the available data for this compound is presented below. This information is crucial for proper chemical inventory management and for providing to waste disposal contractors.
| Property | Value | Reference |
| Molecular Formula | C42H66N4O14S | [1] |
| Molecular Weight | 883.0 g/mol | [1][2] |
| CAS Number | 2428400-60-4 | [1][2] |
| Purity | Typically ≥98% | [1][2] |
| Appearance | White to off-white solid | [5] |
| Solubility | Water, DMSO, DMF, Acetonitrile, Methanol | [1][6] |
| Storage | -20°C | [1][2] |
Disposal Workflow for this compound
The following diagram outlines the recommended decision-making process for the disposal of this compound, particularly in the absence of a specific Safety Data Sheet. It is imperative to obtain the SDS from your chemical supplier for detailed and compliant disposal procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
